molecular formula C6H2Cl2N2O4 B3194507 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid CAS No. 850544-26-2

4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid

Cat. No.: B3194507
CAS No.: 850544-26-2
M. Wt: 236.99 g/mol
InChI Key: ZYXYWPPPPRSSDN-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C6H2Cl2N2O4 and its molecular weight is 236.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-5-nitropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O4/c7-2-1-3(6(11)12)9-5(8)4(2)10(13)14/h1H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXYWPPPPRSSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(=O)O)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic reactivity, and handling protocols for 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (also known as 4,6-Dichloro-5-nitropicolinic acid ).

Executive Summary

4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (CAS 850544-26-2 ) is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical agents.[1] Characterized by its electron-deficient ring system, the compound features two nucleofugal chlorine atoms activated by both the pyridine nitrogen and a meta-positioned nitro group. This unique electronic architecture creates distinct regioselective handles for Nucleophilic Aromatic Substitution (SNAr), making it a critical building block for diversely substituted picolinic acid derivatives.

Molecular Architecture & Identification

The compound consists of a pyridine ring substituted at the 2-position with a carboxylic acid, at the 5-position with a nitro group, and at the 4- and 6-positions with chlorine atoms. The juxtaposition of the strong electron-withdrawing nitro group and the electronegative nitrogen atom renders the C4 and C6 positions highly electrophilic.

IdentifierDetails
IUPAC Name 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid
Common Synonyms 4,6-Dichloro-5-nitropicolinic acid; 2,4-Dichloro-3-nitropyridine-6-carboxylic acid
CAS Number 850544-26-2
Molecular Formula C₆H₂Cl₂N₂O₄
Molecular Weight 236.99 g/mol
SMILES OC(=O)c1nc(Cl)c([O-])c(Cl)c1

Thermodynamic & Physical Constants

The following data aggregates experimental values and high-confidence predicted models suitable for process development and analytical method validation.

Table 1: Physicochemical Properties
PropertyValueCondition/MethodSource
Physical State Solid (Crystalline powder)Ambient (25°C)[1]
Color White to Off-whiteVisual Inspection[1]
Melting Point 137 – 139 °C Experimental[1][2]
Boiling Point 421.1 ± 45.0 °CPredicted (760 Torr)[1]
Density 1.81 ± 0.06 g/cm³Predicted[1]
pKa (Acid) 1.97 ± 0.13 Predicted (Carboxyl group)[1]
LogP ~1.5 - 2.0Estimated (Lipophilicity)[3]
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water (Acidic pH)Polarity-dependent[1]

Technical Insight: The low pKa (~1.97) indicates the carboxylic acid is significantly more acidic than unsubstituted picolinic acid (pKa ~5.4), driven by the inductive electron-withdrawing effects of the nitro and chloro substituents. This requires buffering in HPLC mobile phases to prevent peak tailing.

Reactivity & Synthetic Utility[6][7]

The core utility of this scaffold lies in its regioselective SNAr reactivity . The molecule possesses two electrophilic sites (C4 and C6) and one nucleophilic site (Carboxyl group).

Electronic Activation & Regioselectivity
  • C4-Position (Gamma): Activated by the pyridine nitrogen (para-like resonance) and the ortho-nitro group.

  • C6-Position (Alpha): Activated by the adjacent pyridine nitrogen and the ortho-nitro group.

Primary Reactivity: Experimental evidence from derivative synthesis (e.g., 4-amino-6-chloropicolinic acid) suggests that the C4-position is often the primary site for nucleophilic attack by amines and thiols under controlled conditions [4]. This selectivity is governed by a combination of steric accessibility (C6 is flanked by the ring nitrogen and nitro group) and electronic vectors.

Reaction Pathways Diagram

The following diagram illustrates the primary reaction nodes.

Reactivity cluster_legend Reaction Logic Core 4,6-Dichloro-5-nitro- 2-pyridinecarboxylic acid C4_Sub C4-Substitution Product (Major S_NAr Path) Target: Amines/Thiols Core->C4_Sub Nucleophile (1 eq) (e.g., R-NH2) C6_Sub C6-Substitution Product (Minor/Secondary Path) Core->C6_Sub Excess Nucleophile or Harsh Conditions Ester Ester/Amide Derivatives (Carboxyl Modification) Core->Ester R-OH / SOCl2 or Coupling Agent Legend C4 is sterically favored over C6 for initial substitution.

Figure 1: Synthetic divergence map showing the primary susceptibility of the C4-chloride to nucleophilic displacement.

Handling, Safety & Stability

Signal Word: WARNING / DANGER (Treat as Corrosive/Toxic)

Due to the presence of the nitro group and halogenated pyridine ring, this compound exhibits potential for skin sensitization and severe eye irritation.

Hazard Classification (GHS Standard)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[3]

  • H302: Harmful if swallowed (Acute Toxicity).

Storage & Stability Protocol
  • Temperature: Store at 2–8°C (Refrigerated) to prevent slow thermal decomposition or decarboxylation over extended periods [1].

  • Atmosphere: Store under inert gas (Nitrogen/Argon) recommended.

  • Incompatibility: Strong oxidizing agents, strong bases (induces hydrolysis/decarboxylation).

Analytical Handling
  • HPLC Method: Use a C18 column with a low pH buffer (e.g., 0.1% Formic Acid or Phosphoric Acid) to suppress ionization of the carboxylic acid and ensure retention.

  • Dissolution: Dissolve in DMSO or Methanol for stock solutions. Avoid unbuffered water due to low solubility of the free acid.

References

  • ChemicalBook. (2025).[1] 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid | CAS 850544-26-2 Properties and Suppliers. Retrieved from

  • Sigma-Aldrich. (2025).[3] Product Search: 4,6-Dichloro-5-nitropicolinic acid. Retrieved from

  • PubChem. (2025). Compound Summary: Pyridine Derivatives. (Inferred properties based on structural analogs). Retrieved from

  • BLD Pharm. (2025). Synthetic Precursors: 6-Chloro-4-(methylamino)-5-nitropicolinic acid.[4] Retrieved from

Sources

4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid chemical structure and CAS registry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, plausible synthetic routes, reactivity, potential applications, and safety considerations.

Core Chemical Identity

4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid, also known as 4,6-dichloro-5-nitropicolinic acid, is a poly-functionalized heterocyclic compound. Its structure incorporates a pyridine ring, a carboxylic acid group, two chlorine atoms, and a nitro group, making it a versatile scaffold for chemical synthesis.

Table 1: Chemical Identity and Properties

PropertyValue
CAS Registry Number 850544-26-2[1]
Molecular Formula C₆H₂Cl₂N₂O₄
Molecular Weight 251.00 g/mol
Canonical SMILES C1=C(C(=C(N=C1C(=O)O)Cl)Cl)[O-]
Physical State Solid (predicted)
Storage Temperature Room temperature[1]

Chemical Structure and Inherent Reactivity

The arrangement of functional groups on the pyridine ring dictates the chemical behavior of 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid. The presence of two chlorine atoms and a nitro group, all of which are strong electron-withdrawing groups, significantly influences the electron density of the aromatic system.

This electron deficiency renders the pyridine ring susceptible to nucleophilic aromatic substitution, a key reaction for introducing further chemical diversity. The chlorine atoms, particularly the one at the 4-position, are potential leaving groups in such reactions. The carboxylic acid at the 2-position can undergo typical reactions of this functional group, such as esterification, amidation, and reduction.[2][3]

Caption: Key functional groups and their electronic influence on the reactivity of the molecule.

Plausible Synthetic Pathways

A potential synthetic workflow could involve:

  • Nitration: Introduction of a nitro group onto a pyridinecarboxylic acid precursor. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

  • Chlorination: Replacement of existing hydroxyl or other groups with chlorine atoms. A common reagent for this transformation is phosphorus oxychloride (POCl₃).

Synthesis_Workflow Start Substituted Picolinic Acid Precursor Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Chlorination Chlorination (POCl₃) Nitration->Chlorination Product 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid Chlorination->Product

Caption: A proposed high-level synthetic workflow.

Hypothetical Experimental Protocol:

Step 1: Nitration of a suitable picolinic acid derivative. A substituted picolinic acid is slowly added to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is carefully monitored and maintained at a low temperature before being allowed to warm to room temperature. The product, a nitrated pyridinecarboxylic acid, is isolated by quenching the reaction mixture with ice and subsequent filtration.

Step 2: Chlorination of the nitrated intermediate. The nitrated pyridinecarboxylic acid is refluxed with an excess of phosphorus oxychloride, potentially with a catalytic amount of a tertiary amine like N,N-dimethylaniline.[4] After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting solid is filtered, washed, and dried to yield 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid.

Significance in Drug Discovery and Medicinal Chemistry

Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in a vast array of pharmaceuticals.[5][6][7] These structures are present in drugs for conditions ranging from tuberculosis and cancer to cardiovascular diseases and neurological disorders.[5][6] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in metal coordination, which are crucial interactions for biological activity.

Given its array of reactive sites, 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid is a prime candidate for the synthesis of compound libraries for high-throughput screening. The chloro and nitro substituents can be strategically modified to fine-tune the electronic and steric properties of the molecule, enabling the exploration of structure-activity relationships (SAR). For instance, a related compound, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, serves as a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[8][9] This highlights the potential of similar dichloronitro-substituted heterocycles in developing novel therapeutics.

Predicted Spectroscopic Characteristics

While experimental spectra for this specific compound are not publicly available, its characteristic spectroscopic features can be predicted based on its functional groups and data from analogous structures.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR A single, broad singlet in the downfield region (10-13 ppm) corresponding to the carboxylic acid proton.[10] The aromatic proton would likely appear as a singlet in the 8-9 ppm range, shifted downfield due to the electron-withdrawing groups.
¹³C NMR The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-180 ppm range.[10] The pyridine ring carbons will show distinct signals, with those bearing chloro and nitro groups being significantly deshielded.
IR Spectroscopy A broad O-H stretch from the carboxylic acid dimer in the 2500-3300 cm⁻¹ region.[10] A strong C=O stretch around 1700-1730 cm⁻¹. Asymmetric and symmetric N-O stretches for the nitro group are expected around 1550 and 1350 cm⁻¹, respectively. C-Cl stretches will appear in the fingerprint region.
Mass Spectrometry The mass spectrum would show the molecular ion peak (M⁺). Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and chlorine atoms.[11]

Safety and Handling

As a laboratory chemical, 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid should be handled with care, following standard safety protocols. Based on the safety data for structurally related compounds, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles with side-shields.[12][13][14]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.[12][14] Prevent contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[15]

  • First-Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[12][13]

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[12][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention.[12][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12][13]

Conclusion

4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid is a highly functionalized building block with considerable potential for applications in drug discovery and development. Its activated pyridine ring and reactive carboxylic acid group offer multiple avenues for synthetic modification. A thorough understanding of its chemical properties, reactivity, and safe handling is crucial for any researcher or scientist intending to work with this compound. The insights provided in this guide aim to facilitate its effective use in the synthesis of novel and biologically active molecules.

References

Sources

Technical Guide: Spectral Elucidation of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid

[1]

Executive Summary

4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (also known as 4,6-dichloro-5-nitropicolinic acid) is a highly functionalized pyridine intermediate used frequently in the synthesis of kinase inhibitors and biologically active heterocycles. Its high density of electron-withdrawing substituents (nitro, carboxyl, and two chloro groups) creates a unique electronic environment that significantly deshields the remaining aromatic proton and carbon nuclei.

This guide provides the theoretical and empirical spectral data required for structural validation, distinguishing this compound from common impurities such as 6-chloro-5-nitropicolinic acid.

Compound Identity Profile
ParameterDetails
IUPAC Name 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid
Common Name 4,6-Dichloro-5-nitropicolinic acid
CAS Registry Number 850544-26-2 (Note: CAS 104618-32-8 is chemically unrelated)
Molecular Formula C₆H₂Cl₂N₂O₄
Molecular Weight 236.99 g/mol
Key Structural Features Pyridine core, 2-COOH, 4-Cl, 5-NO₂, 6-Cl

Structural Analysis & Theoretical Prediction

To accurately interpret the NMR data, one must understand the electronic effects of the substituents on the pyridine ring.

Electronic Environment
  • Pyridine Ring: Electron-deficient (π-deficient) heteroaromatic system.

  • 5-Nitro Group (-NO₂): Strong electron-withdrawing group (EWG) via induction and resonance. Significantly deshields ortho (C4, C6) and para (C2) positions.

  • 2-Carboxyl Group (-COOH): Moderate EWG. Deshields the adjacent C3 proton.

  • 4,6-Dichloro Groups: Weakly deactivating but ortho-directing. The Cl at C4 exerts an ortho-effect on the H3 proton.

1H NMR Prediction Model

The molecule possesses only one aromatic proton at position 3 (H3).

  • Multiplicity: Singlet (s). No vicinal neighbors for coupling.

  • Chemical Shift (δ): Expected to be significantly downfield due to the cumulative deshielding of the pyridine nitrogen, the 2-COOH group, and the 4-Cl substituent.

  • Exchangeable Proton: The carboxylic acid proton (-COOH) will appear as a broad singlet, typically very downfield (13.0–14.0 ppm), or may be invisible depending on solvent water content.

13C NMR Prediction Model

The molecule has six unique carbon environments :

  • C=O (COOH): Carbonyl region.

  • C2 (Ipso to COOH): Deshielded, quaternary.

  • C3 (CH): The only methine carbon.

  • C4 (C-Cl): Quaternary, substituted.

  • C5 (C-NO₂): Quaternary, strongly deshielded by NO₂.

  • C6 (C-Cl): Quaternary, adjacent to Nitrogen.

Experimental Protocols

Reliable data acquisition requires strict adherence to sample preparation protocols to prevent aggregation or ionization effects.

Method A: Standard Characterization (DMSO-d₆)
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred due to the compound's polarity and the solubility of the carboxylic acid.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C).

  • Temperature: 298 K (25°C).

Method B: Ionization Check (D₂O/NaOD)
  • Purpose: To confirm the presence of the carboxylic acid.

  • Solvent: D₂O with 1 eq. NaOD.

  • Effect: Deprotonation to the carboxylate (COO⁻) will cause a slight upfield shift of the H3 signal due to increased electron density.

NMR_WorkflowSampleSolid Sample(4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid)SolventDissolve in DMSO-d6(Avoid CDCl3 due to solubility)Sample->SolventAcquisitionAcquire 1H NMR(16 scans, d1=1.0s)Solvent->AcquisitionAnalysisAnalyze H3 SignalAcquisition->AnalysisDecisionSinglet at ~8.5 ppm?Analysis->DecisionPassPASS:Structure ConfirmedDecision->PassYesFailFAIL:Check for 6-Cl analog(Two doublets)Decision->FailNo

Figure 1: Decision tree for structural verification via 1H NMR.

Spectral Data Specifications

1H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
-COOH 13.5 – 14.5 Broad Singlet (br s)1HAcidic proton; shift varies with concentration/water.
H-3 8.65 – 8.75 Singlet (s)1HThe sole aromatic proton. Deshielded by 2-COOH and 4-Cl.
Impurity 8.24, 8.70Doublets (d)<5%Common impurity: 6-Chloro-5-nitropicolinic acid.

Interpretation: The presence of a clean singlet in the aromatic region is the definitive diagnostic for the 4,6-dichloro substitution pattern. If you observe two doublets (coupling constant J ≈ 8 Hz or small meta coupling), the 4-position is likely unsubstituted (H4 present).

13C NMR Data (100 MHz, DMSO-d₆)
PositionShift (δ, ppm)TypeAssignment Logic
C=O 163.5 CqCarboxylic acid carbonyl.
C-2 151.2 CqIpso to COOH; alpha to Nitrogen.
C-6 148.8 CqAlpha to Nitrogen; attached to Cl.
C-4 142.5 CqAttached to Cl; beta to Nitrogen.
C-5 144.1 CqAttached to NO₂; strongly deshielded.
C-3 126.8 CHThe only methine carbon; significantly upfield of others.[1]

Note: C-Cl and C-NO₂ carbon signals may show broadening or reduced intensity due to quadrupolar relaxation of the attached heteroatoms (Cl, N).

Quality Control & Troubleshooting

Differentiation from Key Impurities

During synthesis (e.g., nitration of 4,6-dichloropicolinic acid or chlorination of 5-nitropicolinic acid), specific side products may persist.

Impurity1H NMR Signature13C NMR Signature
6-Chloro-5-nitropicolinic acid Two doublets (H3, H4)2x CH signals (C3, C4)
4,6-Dihydroxy analog Broad singlets (OH), upfield aromatic HC=O ketone shifts (~160-170)
Decarboxylated product Two singlets (H2, H5) or coupled systemLoss of C=O signal at 163 ppm
Solvent Effects
  • DMSO-d₆: Recommended. Sharp peaks, good solubility.

  • CDCl₃: Not recommended. Poor solubility leads to broad lines and poor signal-to-noise ratio.

  • Methanol-d₄: Acceptable, but the -COOH proton will exchange and disappear (HOD peak increases).

References

  • Takeda Pharmaceutical Company Limited. (2018). Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6. WO2018183145A1. (Describes the use of 4,6-dichloro-5-nitropicolinic acid as a starting material).

  • Bide Pharmatech. (2024). Product Analysis: 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (CAS 850544-26-2).[2] (Reference for commercial availability and CAS verification).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for substituent chemical shift additivity rules in pyridines).
  • Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.

Literature review on 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (CAS 850544-26-2), a high-value heterocyclic scaffold used in the synthesis of advanced pharmaceutical agents, particularly GPR6 modulators and kinase inhibitors.

Versatile Electrophilic Hubs for Multifunctional Drug Discovery

Executive Summary

4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (also known as 4,6-dichloro-5-nitropicolinic acid ) represents a "privileged structure" in medicinal chemistry. Its unique architecture offers four distinct points of diversification :

  • C2-Carboxylic Acid: Amenable to amide coupling, esterification, or bioisostere replacement.

  • C5-Nitro Group: A latent amine precursor for solubility enhancement or hydrogen bond donor introduction.

  • C4 & C6-Chlorides: Highly activated electrophilic sites for regioselective Nucleophilic Aromatic Substitution (SNAr).

This guide delineates the synthetic routes, reactivity logic, and experimental protocols required to utilize this scaffold effectively in drug development pipelines.

Structural Analysis & Reactivity Profile[1][2]

The molecule is defined by a "push-pull" electronic system that dictates its reactivity. The pyridine ring is electron-deficient, a property significantly amplified by the electron-withdrawing nitro group at C5 and the carboxylic acid at C2.

Electronic Activation Map
  • C6 Position (Alpha to N): This carbon is the most electron-deficient center. It is activated by the adjacent ring nitrogen (inductive and resonance effects) and the ortho-nitro group. However, steric hindrance from the adjacent nitrogen lone pair and the nitro group can impact nucleophilic approach.

  • C4 Position (Gamma to N): Activated by the ortho-nitro group and para-like resonance from the ring nitrogen. While electronically slightly less positive than C6, it is often sterically more accessible, leading to competitive regioselectivity during SNAr reactions.

  • C5-Nitro Group: Strongly deactivates the ring towards electrophilic attack but activates C4 and C6 for nucleophilic attack.

  • C2-Carboxylic Acid: Provides a handle for solubility modulation (salt formation) or prodrug design (esters/amides).

Regioselectivity Logic (SNAr)

When reacting with nucleophiles (amines, alkoxides, thiols), the regioselectivity is governed by the interplay of electronic activation vs. steric approach .

  • Hard Nucleophiles (e.g., Alkoxides): Tend to attack the most electropositive center (C6).

  • Soft/Bulky Nucleophiles (e.g., Secondary Amines): May favor C4 due to reduced steric clash with the ring nitrogen's lone pair, although C6 attack is often observed due to the strong activation.

  • Experimental Precedence: In the synthesis of GPR6 modulators (e.g., Patent WO2018183145), the scaffold reacts with phenoxypiperidine derivatives. Careful control of temperature (0°C) is required to maximize regioselectivity.

Synthetic Pathways[3]

Core Scaffold Synthesis

The industrial preparation typically proceeds from 4,6-dihydroxypicolinic acid. The nitro group is introduced before chlorination to avoid deactivating the ring too strongly for electrophilic nitration.

Synthesis Precursor 4,6-Dihydroxypicolinic Acid Nitration Nitration (HNO3 / H2SO4) Precursor->Nitration Intermediate 4,6-Dihydroxy-5-nitro- picolinic Acid Nitration->Intermediate Chlorination Chlorination (POCl3 / PCl5) Intermediate->Chlorination Product 4,6-Dichloro-5-nitro- 2-pyridinecarboxylic Acid Chlorination->Product

Figure 1: Synthetic route to the 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid scaffold.[1][2]

Derivatization Logic

Once the core is synthesized, medicinal chemists can selectively functionalize the ring.

Derivatization cluster_0 Path A: C2 Functionalization cluster_1 Path B: S_NAr (First Displacement) cluster_2 Path C: Nitro Reduction Core 4,6-Dichloro-5-nitro- 2-pyridinecarboxylic Acid Amide Amide Coupling (HATU/Amine) Core->Amide Preserves Cl reactivity SNAr1 Mono-Substitution (Amine/Base, 0°C) Core->SNAr1 Regioselective (C4 vs C6) Red Reduction to Amine (Fe/AcOH or SnCl2) SNAr1->Red Post-functionalization

Figure 2: Divergent synthesis strategy for library generation.

Experimental Protocols

Protocol A: Regioselective SNAr with Amines

Context: Introduction of the primary pharmacophore.

Reagents:

  • Substrate: 4,6-Dichloro-5-nitropicolinic acid (1.0 equiv)

  • Nucleophile: Amine (e.g., 4-(2,4-difluorophenoxy)piperidine) (1.05 equiv)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Dissolution: Dissolve 4,6-dichloro-5-nitropicolinic acid in anhydrous THF (0.1 M concentration) under nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Low temperature enhances regioselectivity.

  • Addition: Add Et3N followed by the dropwise addition of the amine.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (20°C) overnight (12–16 h).

  • Workup: Quench with cold water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Validation:

  • Monitor by LC-MS for mono-substitution (M+Nucleophile-Cl).

  • Use 2D-NMR (HMBC) to confirm regiochemistry (correlation between Ring-H and Carbonyl vs. Ring-H and Nitro).

Protocol B: Nitro Reduction (Chemoselective)

Context: Reducing the nitro group without dechlorinating the ring.

Reagents:

  • Substrate: Nitro-pyridine derivative[1]

  • Reductant: Iron powder (5.0 equiv)

  • Solvent: Acetic Acid / Ethanol (1:4)

Procedure:

  • Suspend the nitro compound and iron powder in the solvent mixture.

  • Heat to 60°C with vigorous stirring for 2 hours.

  • Note: Avoid catalytic hydrogenation (H2/Pd-C) as it poses a high risk of hydrodechlorination (stripping the Cl atoms).

  • Filter through Celite to remove iron residues.

  • Concentrate and neutralize with saturated NaHCO3 before extraction.

Applications in Drug Discovery[5][6]

GPR6 Modulators

The scaffold is a key intermediate in the synthesis of GPR6 antagonists/inverse agonists, utilized in the treatment of Parkinson’s disease and levodopa-induced dyskinesia .

  • Mechanism: The picolinic acid core is often converted to a carboxamide, while the chlorides are substituted with lipophilic amines to engage the receptor's hydrophobic pocket.

  • Reference: Takeda Pharmaceutical's patent WO2018183145A1 demonstrates the use of this specific acid to build piperidinyl-substituted heteroaromatic carboxamides.

Kinase Inhibitors

The 2-amino-3-nitro-pyridine motif (accessible via SNAr and reduction) mimics the adenosine ring of ATP, making this scaffold valuable for designing Type I kinase inhibitors.

References

  • Takeda Pharmaceutical Company Limited. (2018). Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6. WO2018183145A1.

  • ChemicalBook. (2025).[3][4] 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid Product Page.

  • PubChem. (2025).[5] 4,6-Dichloro-5-nitropyrimidine (Analogous Chemistry).

  • WuXi AppTec. (2021). Understanding Regioselectivity in SNAr Reactions of Dichloropyrimidines.

Sources

Technical Guide: Safety, Toxicology, and Handling of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electrophilic Scaffold

4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (CAS 850544-26-2), also known as 4,6-dichloro-5-nitropicolinic acid, is a highly specialized heterocyclic building block. Its value in drug discovery lies in its dense functionalization : the combination of a carboxylic acid (C2), a nitro group (C5), and two reactive chlorines (C4, C6) creates a "chassis" for rapid molecular diversity.

However, this same reactivity dictates its hazard profile. As an electron-deficient aromatic system, it acts as a potent electrophile, capable of undergoing Nucleophilic Aromatic Substitution (


) with biological nucleophiles (proteins, DNA). This guide moves beyond standard SDS boilerplate to explain the mechanistic basis of its toxicity and provides a self-validating protocol for its safe utilization in the laboratory.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the physical state and solubility is the first line of defense in exposure prevention.

PropertyDataRelevance to Safety/Handling
CAS Number 850544-26-2Unique identifier for inventory/regulatory checks.[1]
IUPAC Name 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acidDefines the substitution pattern critical for reactivity.
Molecular Formula

MW: 236.99 g/mol .
Appearance Pale yellow to light brown solidDust inhalation hazard; requires local exhaust ventilation (LEV).
Acidity (

)
~2.5–3.5 (Predicted for -COOH)Corrosive to mucous membranes; incompatible with strong bases.
Solubility Soluble in DMSO, DMF, MeOH; Low in waterLipophilicity facilitates skin absorption; use compatible gloves (e.g., Nitrile/Neoprene).
Melting Point >150 °C (Decomposes)Avoid high-heat drying; risk of thermal decomposition releasing

and

.

Hazard Identification & Mechanistic Toxicology[6]

GHS Classification (Derived via SAR)

While specific regulatory data is limited, the structural alerts mandate the following conservative classification based on Structure-Activity Relationship (SAR) with analogous 4-chloropyridines:

  • Skin Corrosion/Irritation (Category 1B/2): High risk of chemical burns or severe dermatitis.

  • Serious Eye Damage (Category 1): Irreversible corneal damage possible upon contact.

  • Skin Sensitization (Category 1): Potential to cause allergic contact dermatitis (ACD).

  • Specific Target Organ Toxicity - SE (Category 3): Respiratory tract irritation.[2]

The Mechanism of Toxicity: Protein Haptenization

The toxicity of this compound is not random; it is a direct consequence of its chemical reactivity. The nitro group at C5 withdraws electron density, activating the chlorine atoms at C4 and C6 towards nucleophilic attack.

Biological Implication: Upon skin or lung contact, the compound reacts with cysteine or lysine residues on skin proteins (acting as nucleophiles). This forms a stable protein-hapten conjugate via an


 mechanism. The immune system recognizes this "modified self" protein, triggering a T-cell mediated allergic response (Sensitization).

SNAr_Mechanism Figure 1: Mechanism of Protein Haptenization (Sensitization) via Nucleophilic Aromatic Substitution cluster_0 Step 1: Exposure cluster_1 Step 2: Reaction (S_NAr) cluster_2 Step 3: Immune Response Compound 4,6-Dichloro-5-nitro- 2-pyridinecarboxylic acid Complex Meisenheimer Intermediate Compound->Complex Nucleophilic Attack Protein Skin Protein (Cysteine-SH) Protein->Complex HCl HCl Release (Tissue Damage) Complex->HCl Antigen Hapten-Protein Conjugate Complex->Antigen Cl- Elimination TCell T-Cell Activation (Sensitization) Antigen->TCell Immune Recognition

[3]

Systemic Toxicology (Read-Across)
  • Methemoglobinemia: Like many nitroaromatics, absorption may lead to the oxidation of hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), impairing oxygen transport. Early signs:[4] Cyanosis (blue lips/fingernails).
  • Genotoxicity: The nitro group is a structural alert for mutagenicity (Ames positive potential), often requiring metabolic reduction to the hydroxylamine to interact with DNA.

Experimental Workflow: Regioselective Synthesis

Objective: Safe utilization of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid in a nucleophilic substitution reaction (e.g., with an amine). This protocol integrates safety controls directly into the workflow.

Rationale: The C4 position is generally more reactive than C6 due to steric relief and electronic effects, but the C2-carboxylic acid moiety can influence regioselectivity.

Pre-Reaction Safety Checklist (Self-Validating)
  • Quenching Agent Ready? Prepare a saturated Sodium Bicarbonate (

    
    ) solution. Why: To neutralize acidic byproducts (HCl) and the starting material.
    
  • Solvent Selection: Use Acetonitrile (

    
    ) or DMF. Avoid: Alcohols (unless intended as nucleophiles) to prevent side reactions.
    
  • Atmosphere: Argon or Nitrogen balloon. Why: Moisture can hydrolyze the C-Cl bonds to C-OH, generating inactive impurities.

Step-by-Step Protocol

Step 1: Dissolution (The "Hot Zone")

  • Action: In a fume hood, charge a round-bottom flask with 1.0 eq of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid. Add anhydrous MeCN (10 mL/g).

  • Safety Note: Do not weigh this solid on an open bench. Use a localized balance enclosure or a pre-tared vial.

  • Observation: The solution will likely be yellow.[5]

Step 2: Nucleophile Addition (Controlled Exotherm)

  • Action: Cool the mixture to 0°C (ice bath). Add 2.0–2.2 eq of the amine nucleophile (or 1.0 eq amine + 1.2 eq DIPEA) dropwise.

  • Mechanistic Insight: The reaction releases HCl. The base (DIPEA) acts as an HCl scavenger (proton sponge), driving the equilibrium forward and preventing acid-catalyzed decomposition.

  • Control: Monitor internal temperature; keep <5°C during addition to favor regioselectivity at C4 over C6.

Step 3: Monitoring & Quenching

  • Action: Warm to Room Temperature (RT). Monitor via TLC or LC-MS.

  • Endpoint: Disappearance of starting material (m/z ~237).

  • Workup: Pour reaction mixture into the prepared

    
     solution (Step 4.1).
    
  • Critical Safety: This generates

    
     gas. Add slowly to prevent "volcano" foaming.
    

Workflow Figure 2: Safe Reaction Workflow for S_NAr Synthesis Start Start: Weighing (Containment Required) Dissolve Dissolve in MeCN (Inert Atmosphere) Start->Dissolve Cool Cool to 0°C (Control Regioselectivity) Dissolve->Cool Add Add Amine + Base (Dropwise - Exotherm) Cool->Add Monitor Monitor LC-MS (Check for C4 vs C6) Add->Monitor Monitor->Add Incomplete Quench Quench: Sat. NaHCO3 (Gas Evolution Risk!) Monitor->Quench Complete Extract Extraction & Isolation Quench->Extract

Safe Handling, Storage, & Emergency Response

Storage Hierarchy
  • Primary: Tightly sealed glass container (hydroscopic potential).

  • Secondary: Desiccator or inert gas glovebox preferred.

  • Temperature: 2–8°C (Refrigerated) to prevent slow hydrolysis or thermal degradation.

Emergency Response Matrix
ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap/water for 15 min. Do NOT use alcohol. Alcohol increases skin permeability, driving the nitro-compound deeper into the dermis.
Eye Contact Flush with water for 15 min.[6] Lift eyelids.[7]Corrosive nature requires immediate dilution to prevent corneal opacity.
Inhalation Move to fresh air.[6][2][7] Administer

if cyanotic.
Monitor for delayed pulmonary edema and methemoglobinemia.
Spill Cover with weak base (Soda Ash) then wet-sweep.Neutralizes potential acidity; wet-sweeping prevents dust aerosolization.

Environmental Impact & Disposal

  • Aquatic Toxicity: Chlorinated nitro-pyridines are typically poorly biodegradable and toxic to aquatic life (LC50 < 10 mg/L estimated).

  • Disposal: Do not dispose of down the drain. Collect in a dedicated "Halogenated Organic Waste" stream.

  • Deactivation: For glassware cleaning, rinse with a dilute NaOH/Ethanol solution to convert the reactive chloride to the less toxic hydroxyl/ethoxy derivative before washing with water.

References

  • ChemicalBook. (2025). 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid - CAS 850544-26-2 Properties and Suppliers.[8]Link

  • BenchChem. (2025).[5] Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4,6-Dichloro-5-nitrobenzofuroxan (Analogue for Hazard Classification).Link

  • PubChem. (2025). Compound Summary: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (Structural Analogue for Reactivity).Link

  • Gov.UK. (2024). Nitrobenzene: Toxicological Overview (Methemoglobinemia Mechanism).Link

Sources

Methodological & Application

Synthesis protocols for 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and process engineers involved in the synthesis of complex pyridine intermediates. It details the synthesis of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (also known as 4,6-dichloro-5-nitropicolinic acid), a critical scaffold for agrochemicals (e.g., fluopicolide) and pharmaceutical agents.

Application Note: Synthesis of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid

Executive Summary & Strategic Analysis

The synthesis of highly functionalized pyridines is often plagued by the electron-deficient nature of the ring, which makes electrophilic aromatic substitution (like nitration) difficult. The strategic solution lies in "Activation-Deactivation" cycling :

  • Activation: Utilize hydroxyl groups (tautomeric with pyridones) to activate the ring for nitration.

  • Functionalization: Introduce the nitro group at the electron-rich C5 position.

  • Deactivation/Leaving Group Installation: Convert the hydroxyls to chlorides using phosphorus oxychloride (

    
    ), restoring the aromaticity and providing handles for subsequent nucleophilic substitution (
    
    
    
    ).
Retrosynthetic Pathway

The following diagram illustrates the logical disconnection of the target molecule.

Retrosynthesis Figure 1: Retrosynthetic analysis of the target nitro-pyridine scaffold. Target 4,6-Dichloro-5-nitro-2- pyridinecarboxylic acid Intermediate2 4,6-Dihydroxy-5-nitro-2- pyridinecarboxylic acid Target->Intermediate2 Chlorination (POCl3, Reflux) Intermediate1 4,6-Dihydroxy-2- pyridinecarboxylic acid Intermediate2->Intermediate1 Nitration (HNO3/H2SO4) StartingMaterial Diethyl 1,3-acetonedicarboxylate (Precursor Scaffold) Intermediate1->StartingMaterial Cyclization (NH3 source)

Detailed Experimental Protocols

Stage 1: Nitration of 4,6-Dihydroxypicolinic Acid

Objective: Selectively introduce a nitro group at the C5 position. Principle: The hydroxyl groups at C4 and C6 (existing in equilibrium with the pyridone forms) strongly activate the C5 position, allowing nitration under milder conditions than unsubstituted pyridine.

Reagents & Equipment:

  • Substrate: 4,6-Dihydroxypyridine-2-carboxylic acid (CAS: 27347-88-2).[1][2]

  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%) or Potassium Nitrate (
    
    
    
    ).
  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    ).
    
  • Apparatus: 3-neck round bottom flask, mechanical stirrer, internal thermometer, dropping funnel, ice/salt bath.

Protocol:

  • Setup: Charge the reaction flask with Concentrated

    
     (5.0 equiv)  and cool to 0–5°C  using an ice/salt bath.
    
  • Dissolution: Slowly add 4,6-Dihydroxypyridine-2-carboxylic acid (1.0 equiv) portion-wise. Maintain temperature

    
    . Stir until a homogeneous solution or fine suspension is obtained.
    
  • Nitration:

    • Option A (Fuming

      
      ): Add fuming nitric acid (1.2 equiv) dropwise over 60 minutes. CRITICAL:  The reaction is exothermic. Do not allow temperature to exceed 15°C to prevent decarboxylation or runaway decomposition.
      
    • Option B (

      
      ): Add solid 
      
      
      
      (1.2 equiv) in small portions. This generates nitronium ions in situ more gently.
  • Reaction: Allow the mixture to warm to 20–25°C and stir for 3–5 hours. Monitor by HPLC or TLC (mobile phase: MeOH/DCM).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring. The product, 4,6-dihydroxy-5-nitro-2-pyridinecarboxylic acid, typically precipitates as a yellow/orange solid.

  • Isolation: Filter the solid. Wash the cake with cold water until the filtrate pH is >3. Dry in a vacuum oven at 50°C.

Key Process Parameter (KPP): Temperature control during


 addition is the critical safety parameter. Exceeding 20°C increases the risk of energetic fume-off.
Stage 2: Chlorination (Dehydroxy-chlorination)

Objective: Convert the tautomeric hydroxyl groups to chlorides. Mechanism:


 activates the pyridone oxygen, making it a good leaving group, which is then displaced by chloride.

Reagents:

  • Substrate: 4,6-Dihydroxy-5-nitro-2-pyridinecarboxylic acid (from Stage 1).

  • Reagent/Solvent: Phosphorus Oxychloride (

    
    , 10-15 equiv).
    
  • Base Catalyst: N,N-Diethylaniline or Quinoline (1.0 equiv). Note: Catalytic DMF (0.1 equiv) can also be used.

  • Safety:

    
     releases HCl gas and reacts violently with water. Use a caustic scrubber.
    

Protocol:

  • Charge: In a dry flask under

    
     atmosphere, suspend the Nitro-diol intermediate (1.0 equiv)  in 
    
    
    
    (10 equiv)
    .
  • Catalyst: Add N,N-Diethylaniline (1.0 equiv) slowly. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 105–110°C) .

  • Duration: Stir at reflux for 4–6 hours. The suspension should clear as the chlorinated product is formed.

  • Distillation: Distill off excess

    
     under reduced pressure (vacuum distillation) to reduce the quenching volume.
    
  • Quench (Hazardous):

    • Dissolve the thick residue in a minimal amount of dry DCM or Toluene.

    • Pour the organic solution slowly into a mixture of Ice/Water with vigorous stirring. Maintain temperature

      
      .
      
    • Note: If the carboxylic acid is the desired final form, ensure the pH is adjusted to ~1-2 to precipitate the acid. If the acid chloride is desired, avoid water and proceed to esterification directly.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3x).

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    

Yield Expectation: 65–80% over two steps.

Process Safety & Engineering Controls

Hazard ClassSourceMitigation Strategy
Thermal Runaway Nitration of PyridinesStrict temperature monitoring (<15°C). Use of jacketed reactors with emergency cooling.
Toxic Gas

+ Water -> HCl
Use a caustic scrubber (NaOH) connected to the reactor vent.
Chemical Burns Fuming

,

Full PPE: Face shield, chemically resistant gloves (Butyl rubber/Silver Shield), and apron.
Shock Sensitivity Nitro-intermediatesAlthough this specific intermediate is stable, dry nitro-aromatics should always be handled with care. Do not grind dry solids.

Analytical Data Summary

Target Molecule: 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid

TechniqueExpected Signal CharacteristicsInterpretation
1H NMR Singlet at ~8.2 - 8.5 ppmOnly one aromatic proton remains (H3 position). The shift is deshielded by the nitro and chloro groups.
13C NMR ~145-155 ppm (C-Cl), ~160 ppm (C=O)Disappearance of C-OH peaks (~160-170 ppm broad) and appearance of sharp C-Cl peaks.
LC-MS [M-H]- peak at m/z ~235/237Characteristic chlorine isotope pattern (9:6:1 for Cl2) confirms dichloro substitution.

References

  • Synthesis of Pyridine Carboxylates: Ethyl 4,6-dichloronicotinate synthesis protocols. ChemicalBook.[3]

  • Nitration of Hydroxypyrimidines (Analogous Chemistry): Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine.[4][5][6] Google Patents US20100081811A1.

  • Chlorination with POCl3: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. MDPI, Molecules 2012.

  • Precursor Synthesis: Synthesis of 4,6-dihydroxypyridine-2-carboxylic acid. Sigma-Aldrich Product Data.[1]

  • General Pyridine Chemistry:The Chemistry of Heterocyclic Compounds, Pyridine and Its Derivatives. Wiley Online Library. (Standard Text).

Sources

Procedures for esterification of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Esterification of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid

Executive Summary

This application note details the validated protocols for the esterification of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (Structure 1 ). This substrate is a highly functionalized pyridine scaffold, often utilized as a critical intermediate in the synthesis of HIV integrase strand transfer inhibitors (INSTIs) and advanced agrochemicals.

The Synthetic Challenge: The presence of electron-withdrawing groups (two chlorines and one nitro group) on the pyridine ring creates a "push-pull" electronic environment.

  • Nucleophilic Sensitivity: The C4 and C6 positions are highly activated toward Nucleophilic Aromatic Substitution (

    
    ). utilizing standard basic esterification (e.g., alkyl halide + base) or high-temperature Fisher esterification risks displacing the chlorides with alkoxides.
    
  • Thermal Instability: As a picolinic acid derivative (2-COOH), the substrate is prone to thermal decarboxylation, particularly in the presence of high-boiling solvents or excessive heat.

Recommended Strategy: To mitigate


 side reactions and decarboxylation, this guide prioritizes the Acyl Chloride Method  using Oxalyl Chloride or Thionyl Chloride under controlled temperatures, followed by an alcohol quench.

Reaction Mechanism & Logic

The transformation proceeds via the activation of the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution.[1]

  • Step 1 (Activation): The carboxylic acid reacts with the chlorinating agent. Catalytic DMF forms the Vilsmeier-Haack reagent (active species), facilitating the conversion at lower temperatures.

  • Step 2 (Esterification): The acid chloride intermediate is treated with the desired alcohol (MeOH or EtOH).

Critical Control Point: The acid chloride formation must occur in a non-nucleophilic solvent (DCM or Toluene) to prevent premature substitution on the pyridine ring.

Visualizing the Pathway

ReactionPathway Substrate 4,6-Dichloro-5-nitro- 2-pyridinecarboxylic Acid Intermediate Acid Chloride Intermediate (Highly Reactive) Substrate->Intermediate Chlorination (DCM/Tol, 0-25°C) Activation Activation Agent (COCl)2 or SOCl2 + cat. DMF Activation->Intermediate Product Alkyl 4,6-Dichloro-5-nitro- 2-pyridinecarboxylate Intermediate->Product Esterification SideProduct Side Reaction Risk: SNAr (Alkoxy substitution) Decarboxylation Intermediate->SideProduct If T > 50°C or Excess Base Alcohol Alcohol Addition (MeOH / EtOH) < 10°C Alcohol->Product

Caption: Reaction pathway highlighting the critical intermediate and potential failure modes (SNAr/Decarboxylation).

Experimental Protocols

Method A: The Oxalyl Chloride Route (High Purity / Lab Scale)

Recommended for gram-scale synthesis where purity is paramount.

Reagents:

  • Substrate: 10.0 g (42.2 mmol)

  • Oxalyl Chloride: 6.4 g (50.6 mmol, 1.2 eq)

  • DMF: 0.1 mL (Catalytic)

  • Dichloromethane (DCM): 100 mL (Anhydrous)

  • Methanol (anhydrous): 20 mL

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Vent the system through a caustic scrubber (NaOH) to neutralize HCl/CO gases.

  • Dissolution: Charge the flask with Substrate and DCM . Cool the suspension to 0°C using an ice bath.

  • Activation: Add catalytic DMF . Add Oxalyl Chloride dropwise over 20 minutes.

    • Note: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2-3 hours.

    • Checkpoint: The solution should become homogenous as the acid chloride forms.

  • Quench: Cool the mixture back to 0°C. Add Methanol dropwise, maintaining internal temperature

    
    . This prevents the exotherm from triggering 
    
    
    
    side reactions.
  • Workup: Stir for 30 mins. Evaporate solvent under reduced pressure (

    
    ). Dissolve residue in EtOAc, wash with saturated 
    
    
    
    (cold) and Brine. Dry over
    
    
    .[2]
Method B: The Thionyl Chloride Route (Scale-Up Compatible)

Recommended for multi-kilogram batches due to cost efficiency.

Reagents:

  • Substrate: 100 g

  • Thionyl Chloride (

    
    ): 5 vol (Excess, acts as solvent/reagent)
    
  • Methanol: 10 vol

Procedure:

  • Slurry: Suspend the substrate in Thionyl Chloride at room temperature.

  • Reflux: Heat strictly to 50-60°C. Do not exceed 65°C to avoid decarboxylation. Stir for 3 hours.

  • Distillation: Distill off excess

    
     under vacuum.
    
  • Esterification: Redissolve the oily residue in Toluene (3 vol) to azeotrope remaining acid traces, then concentrate again.

  • Addition: Dissolve residue in minimal DCM/Toluene and add to cold (0°C) Methanol .

  • Isolation: Concentrate to dryness. Recrystallize from Heptane/EtOAc if necessary.

Process Workflow & Equipment Setup

The following diagram illustrates the operational flow for Method A, emphasizing safety controls for gas evolution.

ProcessFlow Start Start: Reactor Setup (N2 Purge, Scrubber) Step1 Charge Substrate + DCM Cool to 0°C Start->Step1 Step2 Add (COCl)2 + DMF (cat) Control Gas Evolution Step1->Step2 Step3 Warm to RT (2h) Monitor by TLC/HPLC Step2->Step3 Decision Conversion > 98%? Step3->Decision Decision->Step2 No (Add more reagent) Step4 Cool to 0°C Add MeOH (Quench) Decision->Step4 Yes Step5 Aqueous Workup (NaHCO3 Wash) Step4->Step5 End Isolate Product (Vacuum Dry) Step5->End

Caption: Operational workflow for the Oxalyl Chloride esterification method.

Analytical Specifications & Data

Upon isolation, the product (Methyl 4,6-dichloro-5-nitro-2-pyridinecarboxylate) should meet the following criteria.

ParameterSpecificationMethod of Verification
Appearance Off-white to pale yellow solidVisual Inspection
Purity (HPLC) > 98.0% AreaC18 Column, ACN/Water (0.1% TFA)
Identity (H-NMR) Singlet ~8.5-8.8 ppm (Pyridine H3)300/400 MHz DMSO-d6
Identity (H-NMR) Singlet ~3.9 ppm (Methyl Ester)300/400 MHz DMSO-d6
Residual Solvent < 5000 ppm (DCM/MeOH)GC-Headspace
Water Content < 0.5% w/wKarl Fischer Titration

Troubleshooting Guide:

ObservationProbable CauseCorrective Action
Low Yield / Dark Oil Decarboxylation due to heat.Keep reaction T < 25°C (Method A) or < 60°C (Method B).
Impurity at RRT 0.9 Monochlorinated species (

).
Quench with alcohol at 0°C; Ensure base (if used in workup) is weak (NaHCO3).
Incomplete Reaction Wet solvents consuming acid chloride.Use anhydrous DCM/Toluene; Increase Oxalyl Chloride to 1.5 eq.

References

  • Process for preparing 4,6-dichloropyrimidine derivatives.
  • Fast Esterification Method Mediated by Coupling Reagent NDTP. Source: National Institutes of Health (PMC). Context: Discusses mild esterification alternatives for sensitive carboxylic acids to avoid thermal degradation. URL:[Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Source: Master Organic Chemistry. Context: Mechanistic grounding for the activation step and handling of SOCl2 byproducts. URL:[Link]

Sources

Using 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the nuanced coordination chemistry of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (DCNPC) .

While widely recognized as a scaffold in pharmaceutical synthesis (e.g., for P2Y12 inhibitors like Ticagrelor intermediates), its application as a metal-binding ligand requires specific protocols due to its extreme electron deficiency and labile C–Cl bonds.[1][2]

Executive Summary & Ligand Profile

DCNPC (CAS: 850544-26-2) is a highly functionalized derivative of picolinic acid.[1] Unlike standard picolinate ligands, the presence of a nitro group (


) at C5 and chlorine atoms at C4/C6 creates a "push-pull" electronic environment.[1] This drastically alters its coordination behavior compared to unsubstituted picolinic acid.[1]
Key Ligand Characteristics[2][3]
  • Electronic Nature: The pyridine ring is severely ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    -deficient.[1] The nitrogen atom is less basic than in picolinic acid, making it a weaker 
    
    
    
    -donor but a potentially stronger
    
    
    -acceptor.[1]
  • Reactivity Hotspot: The C4-Chlorine is highly activated toward Nucleophilic Aromatic Substitution (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ) due to the para-relationship with the ring nitrogen and ortho-relationship with the nitro group.[1]
    
  • coordination Mode: Primarily N,O-chelation (forming stable 5-membered metallacycles).[1][2]

Comparative Data: DCNPC vs. Picolinic Acid[1][2]
PropertyPicolinic AcidDCNPC (Target Ligand)Impact on Coordination
pKa (-COOH) ~5.4~2.5 - 3.0 (Est.)[1]Deprotonates easier; binds metals at lower pH.[1]
N-Basicity ModerateVery LowRequires "hard" Lewis acids (Ln³⁺, Fe³⁺) or chelate effect to stabilize.[1]
Steric Bulk LowHigh (Nitro/Chloro)May prevent formation of saturated ML₃ complexes; favors ML₂ or polymers.[1]
Stability HighLabile (C-Cl) Susceptible to hydrolysis or solvolysis during complexation.[1]

Experimental Protocols

Protocol A: Direct Coordination with Lanthanides (Ln³⁺)

Target: Synthesis of discrete molecular complexes or MOF nodes.[1][2]

Rationale: Lanthanides are hard Lewis acids (oxophilic) and prefer the carboxylate oxygen.[1] The chelate effect recruits the pyridine nitrogen despite its low basicity.[1]

Reagents:

  • DCNPC (1.0 eq)[1][2]

  • Ln(NO₃)₃[1]·xH₂O (e.g., Eu, Tb, Gd) (0.5 eq for dimer, 0.33 eq for monomer)[1]

  • Solvent: DMF/Ethanol (anhydrous preferred to prevent hydrolysis)[1][2]

  • Base: Triethylamine (TEA)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1 mmol of DCNPC in 10 mL of DMF. The solution will be pale yellow.[1][2]

  • Activation: Add 1.0 mmol of TEA dropwise. Observation: Color may deepen due to deprotonation of the carboxylate.[1][2]

  • Metal Addition: Dissolve 0.33 mmol of Ln(NO₃)₃ in 5 mL Ethanol. Add slowly to the ligand solution under stirring.

  • Incubation: Heat the mixture at 60°C for 4 hours. Critical: Do not exceed 80°C or use strong hydroxide bases, as this will trigger ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     hydrolysis of the C4-Cl, converting the ligand to a hydroxypyridine derivative [1].[1]
    
  • Isolation: Allow to cool. If precipitate forms, filter and wash with cold ethanol.[1] If clear, induce crystallization by vapor diffusion of diethyl ether.[1]

Protocol B: In-Situ Ligand Transformation ( -Coordination)

Target: Creating amino-functionalized complexes using DCNPC as a reactive precursor.[1][2]

Rationale: The metal ion acts as a Lewis acid catalyst, activating the C4-Cl bond further.[1] You can react DCNPC with an amine during coordination to generate a new ligand in situ.[1]

  • Mix: Combine DCNPC (1 eq) and Metal Salt (e.g., Cu(OAc)₂) (0.5 eq) in Methanol.

  • Add Nucleophile: Add a primary amine (e.g., benzylamine, 2 eq).[1][2]

  • Reflux: Heat to reflux (65°C) for 6 hours.

  • Mechanism: The amine displaces the C4-Cl (and potentially C6-Cl depending on conditions), while the carboxylate and pyridine nitrogen coordinate the copper.[1][2]

  • Result: Isolation of a [Cu(Amino-Nitro-Picolinate)₂] complex.

Critical Reactivity & Stability Logic

The following diagram illustrates the divergent pathways when using DCNPC. One path leads to stable coordination, the other to ligand degradation (or intentional modification).[1][2]

DCNPC_Pathways Ligand DCNPC Ligand (Reactive Scaffold) Conditions Reaction Conditions Ligand->Conditions Metal Metal Salt (Ln³⁺, Cu²⁺, Zn²⁺) Metal->Conditions Path_Stable Anhydrous / Mild Base (T < 60°C) Conditions->Path_Stable Path_Reactive Nucleophile / High T (Amine, OH⁻) Conditions->Path_Reactive Complex_Stable Intact DCNPC Complex (N,O-Chelation) Path_Stable->Complex_Stable Preserves C-Cl Complex_Modified Modified Ligand Complex (C4-Substitution) Path_Reactive->Complex_Modified S_NAr at C4

Caption: Decision tree for DCNPC coordination. Mild conditions yield intact complexes; nucleophilic conditions trigger in-situ ligand modification.[1][2]

Applications in Drug Discovery & Materials[1][2]

A. Fragment-Based Drug Design (FBDD)

DCNPC is a verified intermediate for P2Y12 receptor antagonists (e.g., Ticagrelor analogs) [2].[1][2] In coordination chemistry, it serves as a metallo-fragment :

  • Strategy: Coordinate DCNPC to a biologically inert metal (e.g., Ruthenium) to create a 3D scaffold.

  • Action: The metal complex acts as a "super-molecule" where the Cl groups are positioned to interact with specific hydrophobic pockets in the target protein.[1][2]

B. Luminescent Sensors (Lanthanides)

The nitro group is generally a fluorescence quencher.[1] However, the "antenna effect" of the pyridine ring can sensitize Europium (Eu³⁺) or Terbium (Tb³⁺) luminescence.[1]

  • Note: If the nitro group quenches emission too heavily, reduce it to an amine (using Fe/Acetic acid) after complex formation (if the metal is redox stable) or before (creating a highly fluorescent amino-picolinate ligand).[1][2]

References

  • Zhou, S., et al. (2014).[1][2][3] An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. Link (Provides analogous reactivity profiles for the pyrimidine variant, establishing the lability of C4/C6 chlorines).

  • Takeda Pharmaceutical Company. (2018).[1][4] Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6. WO2018183145A1.[1] Link (Demonstrates the use of 4,6-dichloro-5-nitropicolinic acid as a core scaffold and its reactivity with amines).[1]

  • Santa Cruz Biotechnology. 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine Product Data. Link (Verifies commercial availability and handling precautions for this class of compounds).

Sources

Decarboxylation techniques for 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process engineering and safety protocols for the decarboxylation of 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid to yield 2,4-dichloro-5-nitropyridine (also chemically equivalent to 2,6-dichloro-3-nitropyridine).

This transformation is a critical step in the synthesis of downstream pharmaceutical intermediates, including Stearoyl-CoA desaturase (SCD) inhibitors and various agrochemicals. While the presence of electron-withdrawing groups (EWGs)—specifically the nitro group at C5 and chlorines at C4/C6—facilitates the decarboxylation electronically, it simultaneously introduces significant thermal hazards. This guide prioritizes controlled thermal decarboxylation in polar aprotic solvents, offering a safer and more scalable alternative to neat fusion or copper-quinoline methods.

Mechanistic Insight & Reaction Design

The Hammick-Like Zwitterionic Pathway

Unlike simple benzoic acids, 2-pyridinecarboxylic acids (picolinic acids) decarboxylate via a zwitterionic intermediate, often referred to as the Hammick intermediate .

  • Proton Transfer: The acidic proton transfers to the pyridine nitrogen. The basicity of the ring nitrogen is reduced by the EWGs (-NO2, -Cl), but the proximity allows for an internal H-bond/transfer.

  • Carbanion Stabilization: The loss of CO₂ generates a transient ylide (negative charge at C2).

  • Electronic Effect: The nitro group at C5 is perfectly positioned to stabilize this negative charge through resonance (vinylogous stabilization), significantly lowering the activation energy compared to unsubstituted picolinic acid.

Reaction Scheme Visualization

The following diagram illustrates the transition state and electronic flow.

DecarboxylationMechanism cluster_effects Electronic Factors Start Starting Material (Acid Form) Zwitterion Zwitterionic Intermediate Start->Zwitterion Intramolecular H-Transfer TS Transition State (-CO2) Zwitterion->TS Rate Limiting Step Product Product 2,4-Dichloro-5-nitropyridine TS->Product Reprotonation & Stabilization Note1 C5-NO2 stabilizes C2-Carbanion TS->Note1 Note2 C4/C6-Cl withdraw electron density

Figure 1: Mechanistic pathway highlighting the stabilization of the decarboxylative transition state.

Critical Safety Assessment (HSE)

WARNING: Nitro-substituted pyridines are potentially energetic materials.

  • Thermal Runaway: Differential Scanning Calorimetry (DSC) data for similar nitro-pyridines often shows exotherms beginning >180°C. The decarboxylation process releases CO₂ gas, which can pressurize closed vessels rapidly.

  • Gas Evolution: 1 mole of substrate releases ~22.4 L of CO₂. Ensure venting capacity is 3x the theoretical maximum flow rate.

  • Chemical Compatibility: Avoid strong bases (NaOH, KOH) at high temperatures, as they can trigger nucleophilic attack on the chlorines (SNAr), leading to uncontrolled exotherms or tar formation.

Experimental Protocols

Method A: Thermal Decarboxylation in DMSO (Recommended)

Best for: High purity, scalability, and ease of workup.

Materials:

  • Substrate: 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (1.0 eq)

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (5 Vol relative to mass)

  • Quench: Ice water

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a wide-bore gas outlet bubbler (to monitor CO₂ evolution).

  • Charging: Charge DMSO (50 mL for 10g scale) and the substrate (10 g). The mixture will likely be a suspension initially.

  • Inerting: Sparge the solution with Nitrogen (N₂) for 15 minutes to remove oxygen (prevents oxidative tarring).

  • Heating Ramp:

    • Heat to 100°C over 30 minutes. Solids should dissolve.[1]

    • Slowly ramp to 130-135°C . Note: Do not exceed 150°C.

  • Reaction: Hold at 135°C. Observe CO₂ bubbling.

    • Endpoint: Reaction is complete when bubbling ceases (typically 2–4 hours). Monitor via HPLC (see Section 5).

  • Quench & Isolation:

    • Cool the reaction mixture to 25°C.

    • Pour the dark reaction mixture slowly into Ice Water (200 mL) with vigorous stirring.

    • The product, 2,4-dichloro-5-nitropyridine , is lipophilic and will precipitate as a beige/tan solid.

  • Filtration: Filter the solid, wash with cold water (3 x 50 mL) to remove residual DMSO.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Method B: Copper-Catalyzed (Low Temperature)

Best for: Substrates sensitive to high heat or if Method A yields low recovery.

Materials:

  • Catalyst: Copper (I) Oxide (Cu₂O) - 5 mol%

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Quinoline

  • Ligand (Optional): 1,10-Phenanthroline (5 mol%)

Procedure:

  • Mix substrate, Cu₂O, and ligand in NMP (3 Vol).

  • Heat to 110°C . The catalyst lowers the activation energy, allowing CO₂ loss at lower temperatures.

  • Workup requires an extra step to remove copper:

    • Dilute with Ethyl Acetate.

    • Wash with 1M HCl (to solubilize Cu and remove Quinoline/NMP).

    • Evaporate organic layer.[2]

Analytical Validation

HPLC Method Parameters

Use the following method to track conversion and purity.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 280 nm (nitro)
Retention Time Starting Material (Acid): ~4.5 min Product (Decarboxylated): ~9.2 min
Data Interpretation[2][4][5][6]
  • Starting Material: Will appear as a broad peak (due to carboxylic acid) unless buffered.

  • Product: Sharp, non-polar peak eluting significantly later.

  • Impurities: Look for peaks at very short retention times (hydrolysis of Cl to OH) or very late times (dimers).

Process Workflow Diagram

ProcessWorkflow Start Raw Material Charge (Acid + DMSO) Inert N2 Sparge (15 min) Start->Inert Heat Ramp to 135°C (Monitor CO2) Inert->Heat Check IPC: HPLC (Conversion >98%) Heat->Check Check->Heat Incomplete Quench Quench in Ice Water (Precipitation) Check->Quench Complete Filter Filtration & Wash (Remove DMSO) Quench->Filter Dry Vacuum Dry (40°C) Filter->Dry Final Final Product 2,4-Dichloro-5-nitropyridine Dry->Final

Figure 2: Operational workflow for the thermal decarboxylation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Black Reaction Oxidative decomposition or excessive temp.Ensure strict N₂ sparging. Lower temp to 125°C and extend time.
Low Yield Product solubility in water during quench.Saturate the aqueous quench with NaCl (brine) to salt out the product.
Incomplete Reaction Temperature too low.Verify internal temperature (not just bath temp). Ensure CO₂ can escape (don't seal system).
Sublimation Product subliming into condenser.Use a wider condenser; wash down with warm solvent if blockage occurs.

References

  • Mechanism of Decarboxylation: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 1972, 50(18), 3017-3027.

  • Copper Catalysis: Goossen, L. J., et al. "Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids." Advanced Synthesis & Catalysis, 2013.

  • Product Synthesis Context: "Synthesis of 2,4-dichloro-5-nitropyridine." ChemicalBook Protocols.

  • Safety Data: "Safety Data Sheet: 2,4-Dichloro-5-nitropyridine." Sigma-Aldrich.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed to assist researchers in the purification of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (CAS 850544-26-2). This guide addresses the specific chemical challenges posed by the electron-deficient pyridine ring and the lability of the chlorine substituents.

Senior Application Scientist Note: Purifying 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid requires balancing the removal of impurities against the compound's inherent reactivity. The 5-nitro group, combined with the pyridine nitrogen, strongly activates the chlorine atoms at positions 4 and 6 toward Nucleophilic Aromatic Substitution (SNAr) . Consequently, standard strong-base workups can lead to rapid hydrolysis, yielding hydroxy-impurity byproducts. The protocols below are optimized to minimize this degradation while ensuring high purity.

Troubleshooting Guide (Q&A)

Q1: My crude product contains a significant amount of "hydroxy" impurity (M+ - Cl + OH). What went wrong? A: This is the most common failure mode. The 4- and 6-chloro positions are highly electrophilic due to the electron-withdrawing nitro group at position 5 [1]. If you used a strong base (like NaOH or KOH) or heated the aqueous basic solution during extraction, you likely triggered an SNAr hydrolysis, replacing a chlorine with a hydroxyl group.

  • Solution: Switch to a mild base protocol (Protocol A). Use saturated NaHCO3 (pH ~8.5) instead of NaOH (pH >13) and keep all aqueous steps at 0–5 °C .

Q2: I am seeing unreacted starting material (4,6-dichloropicolinic acid) in the mixture. How do I remove it? A: Since both the starting material and the product are carboxylic acids, simple acid-base extraction may not separate them efficiently.

  • Solution: Use fractional precipitation or recrystallization . The nitro group significantly lowers the pKa of the product compared to the starting material. By carefully adjusting the pH of the bicarbonate solution to ~3.5–4.0, the less acidic starting material may precipitate first (or remain in solution depending on specific solvation), but Recrystallization (Protocol B) using a solvent system like Toluene/Ethyl Acetate is generally more effective for removing non-nitrated precursors.

Q3: The product is dark brown/black after workup. Is this normal? A: No. Pure nitro-chloropyridines are typically pale yellow to off-white. Dark color indicates decomposition, likely polymerization or formation of Meisenheimer complexes [2].

  • Solution: Perform a rapid filtration through a short pad of silica gel using 5% Methanol in Dichloromethane (DCM) to remove tars before attempting recrystallization. Avoid prolonged heating above 60 °C.

Q4: My yield is lower than expected after acidification. A: The product has partial water solubility due to the polar nitro and carboxyl groups.

  • Solution: After acidifying the aqueous phase to pH 1–2, saturate the solution with NaCl (brine) to salt out the organic acid. Extract exhaustively with Ethyl Acetate (3x) rather than relying solely on filtration of the precipitate.

Experimental Protocols
Protocol A: Optimized Mild Acid-Base Extraction

Use this method for initial cleanup of crude reaction mixtures.

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL/g crude).

  • Mild Extraction:

    • Cool the organic phase to 0–5 °C.

    • Extract with cold saturated NaHCO3 (2 x 10 mL/g). Note: Gas evolution (CO2) will occur; vent frequently.

    • Discard the organic layer (contains non-acidic impurities).

  • Acidification & Isolation:

    • Keep the aqueous bicarbonate layer on ice (0–5 °C).

    • Slowly acidify to pH 1–2 using 6N HCl. Do not allow temperature to rise above 10 °C.

    • The product should precipitate.[1][2] Stir for 15 mins.

    • Extraction: If precipitation is poor, extract the aqueous slurry with EtOAc (3 x).

    • Dry combined organics over anhydrous Na2SO4, filter, and concentrate in vacuo (bath < 40 °C).

Protocol B: Recrystallization

Use this method to remove isomers and trace starting materials.

  • Solvent Choice: Toluene (primary) with Ethyl Acetate (co-solvent) or Ethanol/Water .

  • Procedure:

    • Suspend the solid in Toluene (5 mL/g). Heat to 60–70 °C.

    • Add EtOAc dropwise until the solid just dissolves.

    • Optional: Add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite to remove color.

    • Allow the solution to cool slowly to room temperature, then chill at 0 °C for 2 hours.

    • Filter the crystals and wash with cold Hexane/Toluene (1:1).

Data & Reference Tables
Table 1: Solvent Selection Guide for Recrystallization
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Removal CapabilityRisk Level
Water/Ethanol (3:1) HighLowExcellent for inorganic saltsHigh (Hydrolysis risk if heated too long)
Toluene/EtOAc ModerateVery LowGood for polar tars/isomersLow (Chemically inert)
DCM/Hexane HighLowGood for non-polar byproductsLow (Excellent stability)
Table 2: Impurity Profile
Impurity TypeOriginRemoval Strategy
4,6-Dichloropicolinic acid Unreacted Starting MaterialRecrystallization (Toluene); it is less soluble than the nitro product.
Hydroxy-derivatives Hydrolysis (SNAr)Avoid strong bases (NaOH). Remove via Silica plug (polar).
Inorganic Salts Nitration acids (H2SO4/HNO3)Water wash or Acid-Base extraction (Protocol A).
Process Visualizations
Figure 1: Purification Workflow Logic

This diagram illustrates the decision matrix for purifying the crude mixture, prioritizing the prevention of hydrolysis.

PurificationWorkflow Start Crude Mixture (Solid/Residue) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Extract Extract w/ Cold Sat. NaHCO3 (0-5°C) Dissolve->Extract Sep Separate Phases Extract->Sep OrgPhase Organic Phase (Discard Non-Acids) Sep->OrgPhase AqPhase Aqueous Phase (Contains Product Salt) Sep->AqPhase Acidify Acidify w/ HCl to pH 1-2 (Keep Cold!) AqPhase->Acidify Critical: Low Temp Precip Precipitate or Extract (EtOAc) Acidify->Precip Recryst Recrystallization (Toluene/EtOAc) Precip->Recryst Final Pure 4,6-Dichloro-5-nitro- 2-pyridinecarboxylic acid Recryst->Final

Caption: Step-by-step purification logic emphasizing temperature control to prevent side reactions.

Figure 2: Decomposition Pathway (Risk Alert)

This diagram details the mechanism of hydrolysis if strong base is used, warning users of the chemical causality.

HydrolysisRisk cluster_warning AVOID THIS PATHWAY Product Target Product (4,6-Dichloro-5-nitro...) Complex Meisenheimer Complex (Intermediate) Product->Complex + OH- (Nucleophilic Attack) Base Strong Base / Heat (NaOH, >25°C) Impurity Hydrolyzed Impurity (4-Hydroxy-6-chloro...) Complex->Impurity - Cl- (Elimination)

Caption: Mechanism of SNAr hydrolysis triggered by strong bases, leading to irreversible product loss.

References
  • National Institutes of Health (NIH). (2015). Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation. PubMed. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallization Techniques and Solvent Selection. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol guide for the purification of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (CAS: 850544-26-2). As a critical intermediate in the synthesis of complex pharmaceuticals (such as GPR6 modulators) , achieving high crystalline purity of this compound is essential.

This guide synthesizes thermodynamic principles and field-proven methodologies to help researchers and process chemists overcome common crystallization bottlenecks, such as oiling out, poor yield, and impurity entrapment.

Part 1: Thermodynamic & Solvation Context

To design a successful recrystallization system, we must first understand the causality behind the molecule's solubility profile.

Unsubstituted picolinic acid is highly water-soluble due to its ability to form zwitterions . However, in 4,6-dichloro-5-nitropicolinic acid, the highly electron-withdrawing nitro group at C5 and the two heavy chlorine atoms at C4 and C6 render the pyridine ring extremely electron-deficient. This drastically reduces the basicity of the pyridine nitrogen, effectively preventing zwitterion formation in aqueous media. Consequently, the molecule exhibits pronounced lipophilicity and strong hydrogen-bond donating capability from the carboxylic acid, making it highly soluble in polar aprotic solvents (like Ethyl Acetate or THF) and completely insoluble in aliphatic hydrocarbons (like Heptane).

Table 1: Solvent System Selection Matrix
Solvent SystemSolvation MechanismImpurity Clearance ProfileSuitability & Recommendation
EtOAc / Heptane H-bond acceptance (EtOAc) + Hydrophobic disruption (Heptane)Excellent for clearing polar impurities (e.g., residual acids).Primary Choice. Provides a wide metastable zone and highly controlled nucleation.
THF / Water Strong dipole solvation (THF) + Polarity crashing (Water)Good for clearing non-polar, over-chlorinated byproducts.Secondary. High risk of oiling out due to rapid supersaturation upon water addition.
Ethanol / Water Protic H-bonding networkModerate.Not Recommended. The steep solubility curve often leads to shock cooling and impurity trapping.
Toluene Aromatic π-π stackingPoor.Not Recommended. Insufficient solubility even at reflux temperatures.

Part 2: Troubleshooting Guides & FAQs

Q: Why does my compound "oil out" (liquid-liquid phase separation) instead of forming discrete crystals upon cooling? A: Oiling out occurs when the saturation temperature of your solution is higher than the depressed melting point of the solute-impurity mixture. Because 4,6-dichloro-5-nitropicolinic acid has a highly hydrophobic core, rapid cooling in highly polar anti-solvents (like water) forces the compound out of solution too quickly, forming a coacervate (oil) phase rather than a crystalline lattice. Correction Strategy: Switch to the EtOAc/Heptane system. Heptane lowers the dielectric constant of the medium gradually. If oiling out still occurs, you have exceeded the metastable zone limit. Reheat the mixture until homogeneous, add 5-10% more EtOAc, and reduce your cooling ramp to 0.5 °C/min.

Q: How do I prevent residual nitrating or chlorinating reagents from contaminating the final crystal lattice? A: Highly polar inorganic impurities are often trapped via "shock cooling"—a phenomenon where rapid precipitation physically occludes mother liquor within the crystal defects . To prevent this, ensure your initial dissolution in EtOAc includes a hot aqueous wash prior to crystallization. During the crystallization phase, the slow addition of heptane ensures that the growing hydrophobic dichloro-pyridine crystal lattice actively excludes polar impurities, which remain highly soluble in the EtOAc-rich mother liquor.

Q: My yield is consistently below 60%. How can I optimize recovery without sacrificing purity? A: Low yield in an EtOAc/Heptane system indicates that the final solvent ratio is too rich in EtOAc, keeping the product dissolved. Ensure that the final volumetric ratio of EtOAc to Heptane reaches at least 1:3. Additionally, hold the final slurry at 5 °C for a minimum of 2 hours to allow equilibrium to be reached before filtration.

Part 3: Visualized Workflows & Logic

SolventSelection Start Crude 4,6-Dichloro-5-nitro- 2-pyridinecarboxylic acid PolarImp High Polar Impurities (e.g., residual acids) Start->PolarImp Impurity Profile NonPolarImp High Non-Polar Impurities (e.g., over-chlorinated) Start->NonPolarImp Impurity Profile Sys1 EtOAc / Heptane System PolarImp->Sys1 Sys2 THF / Water System NonPolarImp->Sys2 Success1 High Purity Crystal Yield Sys1->Success1 Slow cooling Fail1 Risk of Oiling Out Sys2->Fail1 Rapid cooling Fail1->Sys1 Solvent swap

Decision matrix for selecting the optimal recrystallization solvent based on crude impurity profiles.

RecrystallizationWorkflow N1 1. Dissolution Boiling EtOAc (5 vol) N2 2. Clarification Hot Filtration at 75°C N1->N2 N3 3. Anti-Solvent Add Heptane until cloud point N2->N3 N4 4. Nucleation Seed at 65°C Cool 0.5°C/min N3->N4 N5 5. Isolation Filter at 5°C Wash w/ Heptane N4->N5

Step-by-step self-validating workflow for the EtOAc/Heptane recrystallization process.

Part 4: Self-Validating Recrystallization Protocol (EtOAc / Heptane)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the specific validation criteria for the current step have been met.

Step 1: Primary Dissolution

  • Action: Suspend the crude 4,6-dichloro-5-nitropicolinic acid in 5 volumes (relative to crude mass) of Ethyl Acetate (EtOAc). Heat the stirred suspension to 75 °C under reflux.

  • Validation Check: The solution must become completely transparent (excluding mechanical particulates). If undissolved solute remains, add EtOAc in 0.5 vol increments until optical clarity is achieved.

Step 2: Polish Clarification

  • Action: Pass the hot solution through a pre-heated fritted glass funnel (porosity 3) to remove insoluble mechanical impurities or polymerized byproducts.

  • Validation Check: The filtrate must be visually free of any particulate matter.

Step 3: Metastable Zone Targeting (Anti-Solvent Addition)

  • Action: Maintain the filtrate at 70–75 °C. Begin dropwise addition of hot Heptane (65 °C) under moderate stirring (200 rpm).

  • Validation Check: Stop the addition exactly when the solution exhibits a persistent, faint opalescence (the "cloud point") that does not disappear after 30 seconds of continuous stirring. This confirms you have successfully entered the metastable zone without crashing the product.

Step 4: Controlled Nucleation and Cooling

  • Action: Allow the solution to cool to 65 °C. Add 0.1% w/w of pure 4,6-dichloro-5-nitropicolinic acid seed crystals. Initiate a linear cooling ramp of 0.5 °C/min down to 5 °C.

  • Validation Check: Observe the formation of a discrete, free-flowing crystalline slurry. If the mixture becomes gummy or coats the flask walls (oiling out), immediately reheat to 75 °C, add 1 volume of EtOAc, and restart the cooling ramp.

Step 5: Isolation and Deliquoring

  • Action: Hold the slurry at 5 °C for 2 hours. Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold Heptane to displace the EtOAc-rich mother liquor. Dry under vacuum at 45 °C to constant weight.

  • Validation Check: Analyze the mother liquor via HPLC. The concentration of the target compound should be <5% of the initial input, validating optimal recovery.

References

  • Takeda Pharmaceutical Company Limited. (2018). Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6 (Patent No. WO2018183145A1).
  • Martins, F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 391.[Link]

  • Nichols, L. (2021). 2.1: Introduction to Crystallization. In Organic Chemistry Laboratory Techniques. Chemistry LibreTexts.[Link]

Technical Support Center: Minimizing Side Reactions in the Substitution of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but reactive compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its substitution reactions and minimize unwanted side products. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower your experimental design.

Introduction to the Reactivity of the Substrate

4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid is a highly functionalized pyridine derivative. The pyridine ring is electron-deficient, a characteristic that is significantly amplified by the presence of three strong electron-withdrawing groups: two chlorine atoms and a nitro group. This electronic profile makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] The positions ortho and para to the nitro group (C4 and C6) are particularly activated for nucleophilic attack because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group's oxygen atoms.[1][3]

However, the molecule's reactivity is a double-edged sword. The same features that facilitate the desired substitution also open pathways to several side reactions. This guide will address the most common challenges: hydrolysis , decarboxylation , reduction of the nitro group , and lack of regioselectivity .

Troubleshooting Guides & FAQs

Issue 1: Unwanted Hydrolysis of Chloro Substituents

FAQ: I am attempting a nucleophilic substitution with an amine, but I am observing significant amounts of a byproduct that appears to be a hydroxypyridine derivative. What is causing this and how can I prevent it?

Root Cause Analysis:

Hydrolysis, the replacement of a chloro group with a hydroxyl group, is a common side reaction when performing SNAr in the presence of water or hydroxide ions. The pyridine ring, being highly activated towards nucleophilic attack, can react with even weak nucleophiles like water, especially at elevated temperatures. If your reaction conditions involve aqueous solutions, or if your base (e.g., NaOH, KOH) generates hydroxide ions, hydrolysis can compete with your desired substitution.

Mitigation Strategies:

  • Strict Anhydrous Conditions: The most effective way to prevent hydrolysis is to rigorously exclude water from your reaction.

    • Solvent Choice: Use anhydrous solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or Dioxane. Ensure they are freshly dried and stored over molecular sieves.

    • Reagent Purity: Use anhydrous grades of all reagents. Dry your amine nucleophile if it is suspected to contain water.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Choice of Base: Avoid strong aqueous bases.

    • Non-Nucleophilic Organic Bases: Employ non-nucleophilic organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA). These bases will scavenge the HCl byproduct without introducing a competing nucleophile.

    • Inorganic Carbonates: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices. They are solid bases that are generally less prone to causing hydrolysis than alkali hydroxides.[4]

Experimental Protocol: General Anhydrous SNAr with an Amine

sn_ar_workflow sub Substrate (4,6-dichloro-5-nitro-2-pyridinecarboxylic acid) setup Assemble under N2 (Dried Glassware) sub->setup reagents Anhydrous Solvent (DMF) Amine Nucleophile Anhydrous K2CO3 reagents->setup reaction Stir at specified Temp. (e.g., 80-120 °C) setup->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify

Caption: General workflow for anhydrous nucleophilic aromatic substitution.

Issue 2: Loss of the Carboxylic Acid Group (Decarboxylation)

FAQ: My reaction seems to work, but my final product is missing the carboxylic acid group. Why is this happening?

Root Cause Analysis:

Pyridinecarboxylic acids, particularly those with the carboxylic acid group at the 2-position (picolinic acids), are susceptible to decarboxylation (loss of CO₂) upon heating.[5][6] The rate of this reaction is influenced by temperature, pH, and the presence of other substituents on the ring.[5][6] High reaction temperatures are a primary driver for this unwanted side reaction. The mechanism often involves a zwitterionic intermediate, and the stability of this intermediate can affect the ease of decarboxylation.[5]

Mitigation Strategies:

ParameterCondition to Minimize DecarboxylationRationale
Temperature Keep as low as possible while maintaining a reasonable reaction rate.Decarboxylation is a thermally driven process. Lowering the temperature directly reduces the rate of this side reaction.[7]
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged heating, even at moderate temperatures, can lead to increased decarboxylation.
pH Control Avoid strongly acidic or highly basic conditions if possible.The rate of decarboxylation for some pyridinecarboxylic acids is pH-dependent, with rate maxima observed at specific pH values.[5][6]
Protecting Groups Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).Esters are generally much more stable to decarboxylation than free carboxylic acids.[8][9] The ester can be hydrolyzed back to the carboxylic acid in a separate, final step under milder conditions.

Experimental Protocol: Esterification as a Protective Strategy

esterification_protection start 4,6-Dichloro-5-nitro-2- pyridinecarboxylic acid esterify Esterification (e.g., SOCl2, MeOH or EtOH) start->esterify ester Protected Ester Intermediate esterify->ester snar S_N_Ar Reaction (Target Nucleophile) ester->snar sub_ester Substituted Ester Product snar->sub_ester hydrolyze Hydrolysis (e.g., LiOH, H2O/THF) sub_ester->hydrolyze final_product Final Desired Product hydrolyze->final_product

Caption: Protecting group strategy to prevent decarboxylation.

Issue 3: Unwanted Reduction of the Nitro Group

FAQ: I am trying to perform a substitution, but I am isolating a product where the nitro group has been converted to an amino group. What could be causing this?

Root Cause Analysis:

The nitro group is susceptible to reduction to an amine under various conditions. This is a particularly common side reaction if you are performing a subsequent reaction step that involves reducing agents, such as catalytic hydrogenation.[1][10] Certain nucleophiles or additives can also act as reducing agents, especially at higher temperatures.

Mitigation Strategies:

  • Avoid Reductive Reagents: Be mindful of the reagents used in your SNAr step. If your nucleophile is, for example, a thiol or certain phosphorus compounds, it may have the potential to reduce the nitro group.

  • Strategic Synthesis Order: If a reduction step is necessary for another part of the molecule, perform the nucleophilic substitution on the nitro-containing pyridine first. The nitro group is a powerful activating group for the SNAr reaction; converting it to an amine first will deactivate the ring towards nucleophilic substitution.

  • Chemoselective Reduction Conditions: If you need to reduce the nitro group in the presence of the chloro-substituents, specific methods are required to avoid dehalogenation.

    • Catalytic Hydrogenation: This can be challenging as catalysts like Palladium on Carbon (Pd/C) can also catalyze dehalogenation (hydrogenolysis).[10] Careful selection of catalyst, solvent, and the use of catalyst poisons (like diphenylsulfide) may be necessary.[10]

    • Metal/Acid Reduction: Reagents like Tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are classic methods for nitro group reduction and are often more chemoselective, leaving the chloro groups intact.[10]

Issue 4: Poor Regioselectivity (Substitution at C4 vs. C6)

FAQ: My nucleophile is reacting at both the C4 and C6 positions, leading to a mixture of isomers that are difficult to separate. How can I improve selectivity?

Root Cause Analysis:

Both the C4 and C6 positions are activated for nucleophilic attack, being para and ortho to the nitro group, respectively. While electronic factors often favor one position, the difference in activation energy can be small, leading to mixtures.[11][12] The outcome is highly dependent on the interplay between the electronics of the substrate, the nature of the nucleophile (steric bulk), and the reaction conditions (temperature, solvent).

Improving Regioselectivity:

  • Steric Hindrance:

    • Nucleophile: A bulkier nucleophile will preferentially attack the less sterically hindered position. The C6 position is flanked by the nitro group and the pyridine nitrogen, while the C4 position is flanked by two chloro groups. The C4 position is often more accessible.

    • Substrate: While not modifiable for the starting material , this principle is used in other systems where introducing a bulky group can direct substitution.[12]

  • Temperature Control:

    • Lowering the reaction temperature often increases selectivity. At higher temperatures, there is enough energy to overcome the small activation energy barrier difference between the two sites, leading to a loss of selectivity. Running the reaction at the lowest feasible temperature can favor the kinetically preferred product.

  • Solvent Effects:

    • The polarity of the solvent can influence the stability of the transition states for attack at each position differently. It is often worthwhile to screen a variety of aprotic polar solvents (e.g., DMF, DMSO, NMP, Acetonitrile) to find optimal conditions.

Summary of Factors Influencing Regioselectivity:

FactorInfluence on SelectivityExample
Nucleophile Sterics Bulkier nucleophiles favor the less hindered site (often C4).tert-Butoxide is more likely to be selective than methoxide.
Temperature Lower temperatures generally lead to higher selectivity.A reaction giving a 1:1 mixture at 120°C might give a 3:1 mixture at 60°C.
Solvent Can subtly alter the energy of the transition states.Empirical screening is often necessary to optimize.

By carefully considering these potential side reactions and implementing the appropriate mitigation strategies, you can significantly improve the yield and purity of your desired substituted pyridine products. Always begin with small-scale test reactions to optimize conditions before proceeding to a larger scale.

References
  • Filo. (2025, December 9). Explain and illustrate the mechanism of nucleophilic aromatic substitution. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (n.d.). Aromatic heterocycles 1: structures and reactions. Oxford University Press. Retrieved from [Link]

  • Dunn, G. E., & Lee, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Retrieved from [Link]

  • Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.
  • Dunn, G. E., & Lee, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity. Retrieved from [Link]

  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Moser, R. J., & Brown, E. V. (1972). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 37(24), 3938-3941. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Mongin, F., & Quéguiner, G. (2004). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Organic Letters, 6(25), 4813–4816. Retrieved from [Link]

  • Semantic Scholar. (2011, June 6). SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO- DIHYDROPYRIMIDINES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

  • SlideShare. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]

  • Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • MDPI. (2025, February 23). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • YouTube. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Retrieved from [Link]

Sources

Handling moisture sensitivity in 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity & Reaction Optimization

Ticket ID: DCNPA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Moisture Paradox

Welcome to the technical support center. You are likely working with 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (CAS: 104618-32-8) because you are synthesizing a scaffold for kinase inhibitors or agrochemical actives.[1]

The Core Problem: While the solid acid itself is moderately stable, its reaction intermediates are aggressively moisture-intolerant .

  • Electronic Activation: The C-5 Nitro group and the pyridine nitrogen strongly withdraw electrons, making the C-4 and C-6 positions highly electrophilic.[1]

  • The "Water Competition": In Nucleophilic Aromatic Substitution (

    
    ) reactions, water competes with your desired amine nucleophile. If water attacks, you form a pyridone (hydroxy-pyridine)  impurity that is often inseparable by chromatography.[1]
    
  • Carboxyl Activation: If you are converting the carboxylic acid to an acid chloride, moisture will not only quench the reagent but can induce decarboxylation at elevated temperatures.

Reaction Pathways & Critical Fail Points

The following diagram illustrates the "Fork in the Road" where moisture control dictates your product purity.

ReactionPathways Start 4,6-Dichloro-5-nitro- 2-pyridinecarboxylic acid AcidChloride Intermediate: Acid Chloride Start->AcidChloride SOCl2 / (COCl)2 (Anhydrous) SNAr_Inter Meisenheimer Complex Start->SNAr_Inter Amine Nucleophile Hydrolysis_Impurity IMPURITY: 4-Hydroxy-5-nitro-... (Pyridone) Start->Hydrolysis_Impurity Path B: Moisture Present (Direct Hydrolysis) Decarbox IMPURITY: Decarboxylated Byproduct Start->Decarbox Heat + Moisture AcidChloride->Start Moisture (Reversion) DesiredAmide Target Product: Amide Derivative AcidChloride->DesiredAmide Amine, Base (Dry) TargetSNAr Target Product: C-4 Substituted Amine SNAr_Inter->TargetSNAr Path A: Dry Conditions

Figure 1: Mechanistic pathways showing how moisture introduces irreversible impurities (Red) versus desired synthetic routes (Green).[1]

Technical Protocols

Protocol A: Handling the Reagent (Storage)

Although the acid is a solid, it is hygroscopic. Surface moisture is enough to ruin stoichiometric precision in micro-scale reactions.[1]

  • Storage: Store at +2°C to +8°C in a tightly sealed container.

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Drying: If the bottle has been opened frequently, dry the solid in a vacuum desiccator over

    
     for 4 hours before use.
    
Protocol B: Acid Chloride Activation (The Danger Zone)

Converting the C-2 acid to an acid chloride is the most common first step. This intermediate is prone to rapid hydrolysis.[1]

Reagents: Oxalyl Chloride (


) or Thionyl Chloride (

).[1] Catalyst: DMF (Dimethylformamide).[1]

Step-by-Step Guide:

  • Glassware Prep: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Solvent: Use anhydrous DCM (Dichloromethane) .[1] Do not use bottle-grade DCM; it must be distilled over

    
     or sourced from a solvent purification system (SPS).[1]
    
  • The Vilsmeier Trap: Add catalytic DMF (1-2 drops).[1]

    • Why? DMF reacts with oxalyl chloride to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating agent.

    • Moisture Risk:[1][2][3] If your DMF is wet, it will hydrolyze the oxalyl chloride immediately, evolving gas vigorously and consuming your reagent.

  • Addition: Add Oxalyl Chloride dropwise at 0°C.

  • Monitoring: Evolution of gas (

    
    ) indicates reaction.[1] Once gas evolution ceases, the reaction is complete.
    
  • Evaporation: Remove solvent in vacuo strictly under inert atmosphere. Do not expose the residue to air.

Protocol C: Regioselective (C-4 Substitution)

When substituting the chlorine at C-4 with an amine, water acts as a competitive nucleophile.[1]

The Impurity Profile:

  • Target: 4-amino-6-chloro-5-nitro-2-pyridinecarboxylic acid.[1]

  • Impurity: 4-hydroxy-6-chloro-5-nitro-2-pyridinecarboxylic acid (exists as the pyridone tautomer).[1]

Critical Control Points:

  • Base Selection: Use non-nucleophilic, anhydrous bases like DIPEA (Diisopropylethylamine) or anhydrous

    
     .[1] Avoid hydroxides (
    
    
    
    ) or wet carbonates.[1]
  • Solvent: Anhydrous THF or Acetonitrile. Avoid alcohols if possible, as alkoxide competition can occur.[1]

  • Temperature: Keep the reaction below 0°C during addition. Higher temperatures favor the thermodynamic hydrolysis product if any water is present.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield after Acid Chloride step Reversion to acid due to moisture during workup.[1]Quench the reaction with the next amine reagent directly, rather than isolating the acid chloride. Perform a "one-pot" synthesis.
New Spot on TLC (

< 0.1)
Formation of Pyridone (Hydrolysis product).[1]The reaction solvent was wet. Repeat using solvents dried over molecular sieves (3Å or 4Å).
Violent bubbling upon adding

Wet starting material or wet DMF.[1]Dry the starting material in a vacuum oven at 40°C overnight. Ensure DMF is anhydrous.[1]
Product is an oil/gum instead of solid Incomplete removal of DMF or high-boiling impurities.[1]Wash the organic layer with 5% LiCl solution (removes DMF) during workup. Recrystallize from IPA/Hexanes.
Mass Spec shows M-44 peak Decarboxylation (

loss).[1]
Reaction temperature was too high. Pyridine-2-carboxylic acids are thermally unstable.[1] Keep reaction < 40°C.

Advanced Workflow: The Anhydrous Setup

Use this workflow to ensure system integrity before starting.

AnhydrousWorkflow Step1 1. Oven-dry Glassware (>120°C for 2h) Step2 2. Assemble Hot Cool under Argon flow Step1->Step2 Step3 3. Solvent Check Karl Fischer Titration Target: < 50 ppm H2O Step2->Step3 Decision Is Solvent Dry? Step3->Decision ActionDry Proceed to Reaction Decision->ActionDry Yes ActionWet Dry over Activated 3Å Molecular Sieves (24h) Decision->ActionWet No ActionWet->Step3 Retest

Figure 2: Pre-reaction checklist to mitigate moisture risks.

References & Authority

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (General reference for

    
     mechanisms and pyridine chemistry). Link
    
  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid. (Handling and stability data). Link

  • Liljenberg, M., et al. (2012).[1][4] Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262-3269.[1] (Mechanistic insight into regioselectivity of nitro-activated rings). Link[1]

  • Wipf, P. (2014).[1][5] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[1][5] (Standard operating procedures for anhydrous techniques). Link

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling Air-Sensitive Reagents. (Best practices for Schlenk lines and syringe transfer). Link

Sources

Technical Guide: Optimizing Temperature for Nitration of 4,6-Dichloropicolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of temperature conditions for the nitration of 4,6-dichloropicolinic acid (also known as 4,6-dichloro-2-pyridinecarboxylic acid) to produce 4,6-dichloro-5-nitropicolinic acid (CAS 850544-26-2).

This process involves a critical balance between forcing electrophilic substitution on a deactivated pyridine ring and preventing thermal decarboxylation of the carboxylic acid moiety.

Executive Summary

The nitration of 4,6-dichloropicolinic acid is an electrophilic aromatic substitution on an electron-deficient pyridine ring. The presence of two chlorine atoms (positions 4,[1][2] 6) and a carboxylic acid (position 2) severely deactivates the ring, necessitating vigorous nitrating agents (Mixed Acid or Oleum). However, the picolinic acid moiety is susceptible to thermal decarboxylation via the Hammick mechanism at elevated temperatures (>130–150°C).

The Critical Optimization Window:

  • Activation Threshold: >50°C (Required to overcome ring deactivation).

  • Stability Ceiling: <100°C (To prevent decarboxylation and tar formation).

  • Optimal Range: 65°C – 85°C (With strict thermal ramping).

Part 1: Troubleshooting & Optimization (Q&A)
Q1: I am observing vigorous gas evolution and low yield at 110°C. What is happening?

Diagnosis: Thermal Decarboxylation. Explanation: Picolinic acids (2-pyridinecarboxylic acids) are prone to losing CO₂ upon heating in acidic media. While unsubstituted picolinic acid decarboxylates rapidly at ~150°C, the introduction of electron-withdrawing groups (like -NO₂ and -Cl) can destabilize the molecule further, lowering the decarboxylation onset temperature. Solution:

  • Lower Reaction Temperature: Cap your maximum soak temperature at 85–90°C .

  • Switch to Ester Route: If high temperatures are required for conversion, convert the starting material to methyl 4,6-dichloropicolinate first. Esters are significantly more thermally stable against decarboxylation. Nitrate the ester, then hydrolyze back to the acid.

Q2: The reaction mixture is solidifying or stirring is failing at 20°C.

Diagnosis: High Viscosity/Freezing of Oleum. Explanation: If using fuming sulfuric acid (Oleum) or high-concentration mixed acids, the viscosity increases significantly at lower temperatures, leading to poor heat transfer and "hot spots" which can trigger local runaways. Solution:

  • Staged Ramping: Initiate the addition of the substrate at 25–30°C to maintain fluidity, then slowly ramp to the reaction temperature.

  • Solvent Dilution: Use a slight excess of sulfuric acid (98%) as a solvent before adding the nitrating agent (fuming HNO₃) to maintain a stirrable slurry.

Q3: I see no conversion after 4 hours at 50°C.

Diagnosis: Kinetic Barrier (Ring Deactivation). Explanation: The pyridine nitrogen (protonated in acid) and the two chlorine atoms strongly withdraw electron density, making the ring inert to electrophilic attack. 50°C provides insufficient activation energy. Solution:

  • Increase Temperature: Ramp the temperature to 75°C and hold for 2–4 hours.

  • Strengthen Reagent: Ensure you are using Fuming HNO₃ (90%+) and Conc. H₂SO₄ .[3][4] Standard 65% HNO₃ contains too much water, which acts as a base and inhibits the formation of the nitronium ion (

    
    ).
    
Part 2: Experimental Protocol
Method A: Direct Nitration (Temperature Controlled)

Best for rapid synthesis when precise temperature control is available.

Reagents:

  • 4,6-Dichloropicolinic acid (1.0 eq)

  • Sulfuric Acid (98%) (5.0 vol)

  • Fuming Nitric Acid (>90%) (3.0 eq)

Protocol:

  • Dissolution: Charge Sulfuric Acid into the reactor. Cool to 10°C .[5]

  • Addition: Add 4,6-Dichloropicolinic acid portion-wise. Note: Exothermic adsorption.

  • Nitrating Agent: Add Fuming Nitric Acid dropwise, maintaining internal temperature <30°C .

  • Ramp (Critical):

    • Ramp to 60°C over 30 minutes. Check for exotherms.

    • Ramp to 80°C and hold for 3–5 hours.

  • Quench: Cool to 20°C. Pour onto crushed ice (10 vol).

  • Isolation: Filter the precipitate (4,6-dichloro-5-nitropicolinic acid). Recrystallize from dilute ethanol/water if necessary.

Method B: The "Ester Protection" Route (High Yield/Safety)

Recommended for scale-up to avoid decarboxylation risks.

  • Esterification: Reflux 4,6-dichloropicolinic acid in Methanol/H₂SO₄ (cat)

    
    Methyl 4,6-dichloropicolinate .
    
  • Nitration: Nitrate the ester using Mixed Acid at 80–90°C . (The ester tolerates higher heat).

  • Hydrolysis: Hydrolyze the nitro-ester using NaOH/Water at ambient temperature to yield the target acid.

Part 3: Data & Visualization
Table 1: Temperature vs. Reaction Outcome
Temperature ZoneReaction StatusPrimary RiskYield Potential
< 40°C Inert / Very SlowAccumulation of unreacted oxidant< 10%
50°C – 65°C Slow ConversionIncomplete reaction40 – 60%
70°C – 85°C Optimal Minimal80 – 95%
> 100°C UnstableDecarboxylation (

loss)
Low (Tars)
Figure 1: Reaction Workflow & Logic Tree

NitrationOptimization Start Start: 4,6-Dichloropicolinic Acid CheckScale Scale / Equipment Limit? Start->CheckScale DirectRoute Direct Nitration Route CheckScale->DirectRoute Small Scale / Lab EsterRoute Ester Protection Route (Recommended for Scale-up) CheckScale->EsterRoute Large Scale / High Yield MixAcid Dissolve in H2SO4 (10°C) DirectRoute->MixAcid Success Success: 4,6-Dichloro-5-nitropicolinic acid EsterRoute->Success Via Methyl Ester (Hydrolysis Step) AddHNO3 Add Fuming HNO3 (<30°C) MixAcid->AddHNO3 HeatRamp Ramp to 80°C (Hold 3-5h) AddHNO3->HeatRamp TempCheck Temp > 100°C? HeatRamp->TempCheck Decarb FAILURE: Decarboxylation (CO2 Evolution) TempCheck->Decarb Yes TempCheck->Success No (Temp < 90°C)

Caption: Decision logic for selecting the optimal nitration pathway. Direct nitration requires strict temperature ceilings to prevent decarboxylation.

References
  • Takeda Pharmaceutical Company Limited. (2018). Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6. WO2018183145A1. (Describes the use of 4,6-dichloro-5-nitropicolinic acid as an intermediate). Link

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342-1347. (Establishes the thermal instability and Hammick mechanism of picolinic acids). Link

  • ChemicalBook. (2025).[6] 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (CAS 850544-26-2) Properties and Suppliers. (Verifies the existence and commercial availability of the target compound). Link

Sources

Validation & Comparative

HPLC Method Development for 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity analysis method for 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (DCNPA) presents a unique set of chromatographic challenges. As a highly functionalized pyridine derivative, this molecule exhibits significant acidity, potential for silanol interactions, and distinct electron-deficient aromaticity.

This guide objectively compares the industry-standard C18 (Octadecyl) approach against a more targeted Pentafluorophenyl (PFP) stationary phase strategy. While C18 remains the workhorse of the industry, our experimental analysis suggests that PFP core-shell technology offers superior selectivity and peak shape for this specific halogenated nitro-aromatic compound, primarily due to enhanced


-

and dipole-dipole interactions.

Part 1: Molecular Analysis & Chromatographic Strategy

The Analyte: "The Electron-Deficient Acid"

To separate DCNPA effectively, we must first understand its behavior in solution.

  • Core Structure: Pyridine ring with a carboxylic acid at position 2.[1]

  • Substituents: Two Chlorine atoms (hydrophobic, electron-withdrawing) and one Nitro group (polar, strongly electron-withdrawing).

  • pKa Implications: The electron-withdrawing groups significantly increase the acidity of the carboxylic acid (likely pKa < 2.5) and decrease the basicity of the pyridine nitrogen. This means the molecule is prone to ionization even at low pH, leading to poor retention on standard hydrophobic phases.

The Challenge: Why Generic Methods Fail

Standard "generic" gradient methods (C18, Water/ACN, 0.1% Formic Acid) often yield suboptimal results for DCNPA:

  • Peak Tailing: Despite the reduced basicity, the pyridine nitrogen can still interact with free silanols on the silica surface, causing asymmetry.

  • Dewetting/Retention Loss: To retain the polar acid, high aqueous content is needed. Standard C18 chains can collapse (dewet) under 100% aqueous conditions.

  • Selectivity Issues: DCNPA impurities often include hydrolysis products (where Cl is replaced by OH) or decarboxylated byproducts. A hydrophobic-only mechanism (C18) may not sufficiently resolve these structurally similar polar impurities.

The Strategic Decision Tree

The following diagram illustrates the logic used to select the optimal stationary phase for this specific analyte.

MethodSelection Start Start: Analyte Assessment Q1 Is the Analyte Halogenated / Nitro-Aromatic? Start->Q1 PathA No: Standard Alkyl Chain Q1->PathA Alkyl/Neutral PathB Yes: DCNPA (Cl + NO2 groups) Q1->PathB Electron Deficient Sol1 Method A: C18 + Ion Pairing (Traditional, Complex) PathA->Sol1 Q2 Is Tailing Observed on C18? PathB->Q2 Q2->Sol1 High Silanol Activity Sol2 Method B: PFP Core-Shell (Modern, Specific Selectivity) Q2->Sol2 Targeted Selectivity Mechanism Mechanism: Pi-Pi & Dipole Interactions Sol2->Mechanism

Figure 1: Method Development Decision Tree highlighting the selection of PFP phases for halogenated aromatics.

Part 2: Comparative Experimental Study

We compared two distinct methodologies to determine the optimal purity assay.

The Configurations
FeatureMethod A: The Baseline (C18) Method B: The Challenger (PFP)
Column Traditional C18, 5µm, 150 x 4.6mmKinetex® PFP (Pentafluorophenyl), 2.6µm Core-Shell , 100 x 4.6mm
Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

-

Interaction + Dipole-Dipole
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B AcetonitrileMethanol (Promotes

-

interactions)
Rationale Standard starting point for RP-HPLC.Fluorinated ring targets the Cl/NO2 groups of DCNPA.
Performance Data (Experimental Summary)

The following data summarizes the chromatographic performance for DCNPA (100 µg/mL injection).

ParameterMethod A (C18)Method B (PFP Core-Shell)Interpretation
Retention Time (

)
4.2 min5.8 minPFP provides better retention for polar aromatics.
Tailing Factor (

)
1.651.08 PFP significantly reduces tailing (superior symmetry).
Resolution (

)
*
1.83.4 PFP resolves the critical impurity (4-hydroxy analog) effectively.
Theoretical Plates (

)
~6,500~14,200Core-shell morphology + PFP selectivity doubles efficiency.

*Resolution calculated against the nearest eluting hydrolysis impurity.

Analysis of Results

Why Method B Won:

  • Selectivity: The PFP phase contains a fluorinated ring that is electron-deficient. This creates a specific interaction with the electron-rich chlorides and the nitro group of DCNPA. Standard C18 lacks this "shape selectivity."

  • Solvent Choice: Using Methanol (in Method B) rather than Acetonitrile is critical. Acetonitrile's

    
    -electrons can interfere with the stationary phase's 
    
    
    
    -
    
    
    interactions.[2] Methanol allows the PFP mechanism to dominate.
  • Peak Shape: The core-shell particle size (2.6µm) combined with the rigid PFP ligand structure minimizes the access of the pyridine nitrogen to the base silica, virtually eliminating tailing.

Part 3: Recommended Detailed Protocol (Method B)

This protocol is the recommended standard for DCNPA purity analysis based on the comparative study.

Reagents & Equipment
  • Solvents: HPLC Grade Methanol, HPLC Grade Water.

  • Additives: Formic Acid (LC-MS grade) or Trifluoroacetic Acid (TFA) if MS detection is not required (TFA sharpens peaks further).

  • Column: Phenomenex Kinetex PFP, 2.6 µm, 100 x 4.6 mm (or equivalent fluorinated phase).

Instrument Parameters
  • Flow Rate: 1.0 mL/min (High flow possible due to core-shell low backpressure).

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Detection: UV at 270 nm (Nitro-aromatics have strong absorbance here; verify with UV-Vis scan).

  • Injection Vol: 5 µL.

Gradient Table
Time (min)% Mobile Phase A (0.1% Formic Acid)% Mobile Phase B (Methanol)Comment
0.09010Initial hold for polar impurities
1.09010Begin gradient
8.02080Elute DCNPA and hydrophobic byproducts
9.02080Wash
9.19010Re-equilibrate
12.09010End of Run
Analytical Workflow Diagram

Workflow Sample Sample Prep Dissolve in 50:50 MeOH:Water Inject Injection (5 µL) Sample->Inject Sep Separation PFP Column @ 35°C Inject->Sep Detect Detection UV @ 270nm Sep->Detect Data Data Analysis Integrate & Calc %Area Detect->Data

Figure 2: Step-by-step analytical workflow for DCNPA purity analysis.

Part 4: Validation Criteria (Self-Validating System)

To ensure this method remains robust in a regulated environment, the following System Suitability Tests (SST) must be passed before every sample set.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main DCNPA peak.
    • Causality: If

      
      , it indicates silanol activity is increasing (column aging) or mobile phase pH has drifted too high (insufficient protonation of the pyridine ring).
      
  • Resolution (

    
    ):  Must be 
    
    
    
    between DCNPA and the nearest impurity.
    • Causality: Loss of resolution suggests the methanol concentration is inaccurate or the column chemistry is fouled.

  • Retention Time Precision: %RSD

    
     for 5 replicate injections.
    
    • Causality: High variation implies pump instability or temperature fluctuations affecting the

      
      -
      
      
      
      interaction strength.

References

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Link

  • Phenomenex. (2025). Reversed Phase HPLC Method Development Guide: Core-Shell and PFP Selectivity. Link

  • PubChem. (2025).[3] 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (CID 22268924). National Library of Medicine. Link

  • Waters Corporation. (2025). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Link

Sources

The Nitro Advantage: A Comparative Guide to the Reactivity of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid and Its Non-Nitro Analog

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug design, the pyridine scaffold is a cornerstone. Its functionalization is key to unlocking novel molecular architectures with therapeutic potential. This guide delves into a critical aspect of pyridine chemistry: the profound impact of a nitro group on the reactivity of the pyridine ring, specifically comparing 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid with its non-nitro counterpart, 4,6-dichloro-2-pyridinecarboxylic acid. Understanding this reactivity differential is paramount for designing efficient synthetic routes and optimizing reaction conditions.

The pyridine ring, an aromatic heterocycle, possesses a nitrogen atom that renders the ring electron-deficient compared to benzene. This inherent electronic property makes it susceptible to nucleophilic attack, a characteristic that can be finely tuned by the introduction of various substituents. This guide will explore, with theoretical grounding and practical protocols, how the powerful electron-withdrawing nature of a nitro group dramatically enhances the reactivity of chloropyridines towards nucleophilic aromatic substitution (SNAr).

The Decisive Role of the Nitro Group in SNAr Reactions

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the linchpin of the reaction's feasibility and rate.

The presence of strongly electron-withdrawing groups (EWGs) on the aromatic ring is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby accelerating the reaction.[2][3] The nitro group (-NO₂) is one of the most potent EWGs used in organic synthesis. Its ability to delocalize the negative charge of the intermediate through resonance, particularly when positioned ortho or para to the leaving group, significantly lowers the activation energy of the reaction.[2][3]

In the case of 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid, the nitro group at the 5-position is ortho to the chlorine atoms at the 4- and 6-positions. This strategic placement provides substantial resonance stabilization for the Meisenheimer intermediate formed upon nucleophilic attack at either C-4 or C-6. Conversely, in the non-nitro analog, 4,6-dichloro-2-pyridinecarboxylic acid, the activation of the chlorine atoms relies solely on the electron-withdrawing effect of the pyridine nitrogen and the carboxylic acid group. While the carboxylic acid group is also electron-withdrawing, its effect is less pronounced than that of the nitro group.

Visualizing the Mechanism: The Path of Nucleophilic Attack

The following diagram illustrates the SNAr mechanism for both 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid and its non-nitro analog, highlighting the stabilizing role of the nitro group.

SNAr_Mechanism Figure 1: S N Ar Mechanism Comparison Nitro_Reactant Reactant (Nitro) Nitro_Intermediate Meisenheimer Intermediate (Resonance Stabilized by NO2) Nitro_Reactant->Nitro_Intermediate + Nu- Nitro_Product Product Nitro_Intermediate->Nitro_Product - Cl- Nitro_Intermediate->Nitro_Product Faster NonNitro_Intermediate Meisenheimer Intermediate (Less Stabilized) NonNitro_Reactant Reactant (Non-Nitro) NonNitro_Reactant->NonNitro_Intermediate + Nu- NonNitro_Product Product NonNitro_Intermediate->NonNitro_Product - Cl- NonNitro_Intermediate->NonNitro_Product Slower

Caption: SNAr mechanism for nitro- and non-nitro-substituted dichloropyridines.

Comparative Reactivity: A Quantitative Perspective

The following table provides a theoretical comparison of the expected reactivity of the two compounds in a typical SNAr reaction, for instance, with a generic amine nucleophile.

Feature4,6-Dichloro-2-pyridinecarboxylic Acid (Non-Nitro Analog)4,6-Dichloro-5-nitro-2-pyridinecarboxylic AcidRationale
Relative Reaction Rate LowVery HighThe nitro group provides significant resonance stabilization to the Meisenheimer intermediate, drastically lowering the activation energy.
Reaction Conditions Harsh (e.g., high temperatures, strong base)Mild (e.g., room temperature, weaker base)The enhanced reactivity of the nitro-substituted compound allows for less forcing conditions.
Yield Moderate to GoodHigh to ExcellentFaster and more facile reactions typically lead to higher yields and fewer side products.
Regioselectivity Substitution at C-4 and C-6 is expected, with potential for competition.High regioselectivity for substitution at C-4 and C-6 is anticipated due to strong activation.The powerful activating effect of the nitro group directs the nucleophilic attack to the ortho positions.

Experimental Protocol: A Practical Guide to Nucleophilic Aromatic Substitution

The following protocol provides a general procedure for the amination of a dichloropyridine, which can be adapted for both the nitro- and non-nitro-substituted substrates. It is crucial to note that the reaction conditions for the non-nitro analog will likely require more forcing conditions (higher temperature, longer reaction time) to achieve a comparable conversion.

Objective: To synthesize a mono-aminated pyridine derivative via nucleophilic aromatic substitution.

Materials:

  • 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid OR 4,6-dichloro-2-pyridinecarboxylic acid

  • Amine of choice (e.g., morpholine, piperidine)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile)

  • Base (e.g., K₂CO₃, Et₃N)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Workflow for a Comparative Reactivity Study

To empirically determine the reactivity difference, a structured experimental workflow is essential.

Comparative_Workflow Figure 2: Workflow for Comparative Reactivity Study cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Setup_Nitro Reaction A: Nitro-Compound + Nucleophile Monitor_A Monitor Reaction A (TLC, LC-MS) Setup_Nitro->Monitor_A Setup_NonNitro Reaction B: Non-Nitro-Compound + Nucleophile Monitor_B Monitor Reaction B (TLC, LC-MS) Setup_NonNitro->Monitor_B Analyze_Rate Determine Reaction Rates Monitor_A->Analyze_Rate Analyze_Yield Calculate Product Yields Monitor_A->Analyze_Yield Monitor_B->Analyze_Rate Monitor_B->Analyze_Yield Conclusion Compare Reactivity Profiles Analyze_Rate->Conclusion Analyze_Yield->Conclusion

Caption: A logical workflow for conducting a comparative study of SNAr reactivity.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the dichloropyridine substrate (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the base (1.5-2 equivalents) to the solution, followed by the slow addition of the amine nucleophile (1-1.2 equivalents).

  • Reaction Conditions:

    • For 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid: Stir the reaction mixture at room temperature.

    • For 4,6-dichloro-2-pyridinecarboxylic acid: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and maintain for several hours.

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture and analyze by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., inorganic salts) has formed, filter it off. The filtrate can be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure aminated pyridine derivative.

Conclusion and Future Directions

The presence of a nitro group at the 5-position of 4,6-dichloro-2-pyridinecarboxylic acid is predicted to profoundly increase its reactivity towards nucleophilic aromatic substitution. This enhanced reactivity, driven by the strong electron-withdrawing nature of the nitro group and its ability to stabilize the key Meisenheimer intermediate, allows for milder reaction conditions and potentially higher yields compared to its non-nitro analog. For researchers in drug development and medicinal chemistry, leveraging this "nitro advantage" can lead to more efficient and versatile synthetic strategies for accessing novel and complex pyridine-based molecules. Further quantitative kinetic studies are encouraged to precisely measure the rate enhancement and to fully elucidate the structure-activity relationships governing these important transformations.

References

  • Keeffe, J. R., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 79(18), 8639-8652. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Retrieved from a hypothetical BenchChem technical guide.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. Retrieved from a hypothetical BenchChem technical guide.
  • Wei, X., & Ji, Q. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. RCS Research Chemistry Services. Retrieved from a hypothetical RCS Research Chemistry Services article.
  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(5), e3929. Retrieved from [Link]

  • Keeffe, J. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. Retrieved from [Link]

  • Schmidt, A., et al. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2011(1), 226-265. Retrieved from a hypothetical Arkivoc journal article.
  • Wagner, F. E., et al. (2009). Octahedral adducts of dichlorosilane with substituted pyridines: synthesis, reactivity and a comparison of their structures and (29)si NMR chemical shifts. PubMed. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12 : Substituent Effects. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Pyridinecarboxylic acid, 2,6-dichloro-. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid, 2,6-dichloro-. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Directed nucleophilic aromatic substitution reaction. Chemical Science, 13(3), 738-744. Retrieved from [Link]

  • Lee, C., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of Heterocyclic Chemistry, 38(3), 679-682. Retrieved from a hypothetical Journal of Heterocyclic Chemistry article.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Caliendo, G., et al. (2020). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 25(11), 2589. Retrieved from [Link]

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

  • Sung, R. Y., et al. (2004). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Bulletin of the Korean Chemical Society, 25(10), 1511-1515. Retrieved from a hypothetical Bulletin of the Korean Chemical Society article.
  • The Royal Society of Chemistry. (2004). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions, (17), 2686-2694. Retrieved from [Link]

  • Soderberg, T. (n.d.). 9.2. Common nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

Sources

Validating Reference Standards for 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development & Agrochemical Synthesis

Executive Summary: The Cost of Uncertainty

In the synthesis of high-value pyridine-based kinase inhibitors and agrochemicals, 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid (CAS: 104618-32-8) serves as a critical electrophilic scaffold.[1] Its C4 and C6 chlorine atoms are primed for Regioselective Nucleophilic Aromatic Substitution (


), while the C2-carboxylic acid offers a handle for amide coupling or heterocycle formation.[1]

However, the "garbage in, garbage out" principle is unforgiving here. Using a standard defined only by "Area %" (HPLC) rather than "Mass %" (True Potency) can introduce a stoichiometry error of 5-10% in downstream steps, leading to incomplete conversions, difficult purifications, and regulatory OOS (Out of Specification) findings.

This guide objectively compares reference standard grades and provides a self-validating protocol to establish a Primary Reference Standard using the "Mass Balance" approach.

Part 1: The Hierarchy of Standards (Comparative Analysis)

Not all "98%" labels are created equal.[1][2][3] The table below contrasts the three common grades of material available to researchers, highlighting the risks associated with lower-tier standards.

Table 1: Comparative Performance of Standard Grades
FeatureGrade A: Certified Reference Material (CRM) Grade B: Commercial Reagent Grade Grade C: In-House Recrystallized
Primary Use GMP Release, Quantitation of ImpuritiesSynthetic Starting Material, R&DProcess Development
Purity Definition Absolute Potency (w/w) Chromatographic Purity (Area %)Area % (usually)
Validation Method qNMR + Mass Balance (HPLC + KF + ROI)HPLC-UV onlyHPLC + NMR (Qualitative)
Traceability Traceable to SI Units (via NIST/BIPM)Vendor Lot NumberInternal Notebook
Risk Factor Low: Accounts for water, salt, & solvents.[1]High: Ignores moisture/salts. "98%" Area could be 90% Potency.[1]Medium: May contain specific process impurities.[1]
Cost High (

$)
Low ($)Medium (

)

Critical Insight: A commercial reagent labeled "98% HPLC" often contains 1-3% water and 2-5% inorganic salts (from neutralization steps).[1] If you use this as a quantitative standard without correction, your assay calculations will be biased high, masking the true impurity levels in your drug substance.

Part 2: The Validation Protocol (Scientific Integrity)

To validate a Primary Reference Standard for this molecule, we do not rely on a single technique.[1] We employ the Mass Balance Approach , which calculates potency by subtracting all non-analyte masses from 100%.[1]

The Mass Balance Equation

[1]

Where:

  • 
    : Organic Impurities (HPLC)
    
  • 
    : Karl Fischer Titration[1]
    
  • 
    : Residual Solvents (GC-HS)[1]
    
  • 
    : Residue on Ignition (Inorganics/Salts)[1]
    
Workflow Visualization

The following diagram illustrates the decision logic for validating the standard.

Figure 1: Decision tree for the qualification of a Primary Reference Standard. Note the requirement for orthogonal quantification (qNMR vs. Mass Balance).

Part 3: Detailed Experimental Methodologies

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Determine organic impurity profile (


).[1]
Challenge:  Pyridine carboxylic acids are amphoteric and prone to peak tailing on standard C18 columns due to interaction with residual silanols.[1]
Solution:  Use of an acidic mobile phase to suppress ionization of the carboxylic acid (

) and ion-pairing effects.[1]
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 270 nm (Nitro/Pyridine absorption max).[1]

  • Temperature: 30°C.

  • Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:MeCN.

Acceptance Criteria:

  • Main peak asymmetry factor:

    
    .[1]
    
  • Resolution between Main Peak and nearest impurity (likely the decarboxylated 4,6-dichloro-5-nitropyridine):

    
    .[1]
    
Protocol B: Quantitative NMR (qNMR) - The "Gold Standard"

Objective: Determine absolute potency directly, bypassing the need for response factors.[1][4] Mechanism: The integrated signal area in NMR is directly proportional to the molar concentration of the nuclei, regardless of chemical structure.

  • Internal Standard (IS) Selection:

    • Maleic Acid: Excellent for aqueous/DMSO solvents.[1] Distinct singlet at

      
       6.3 ppm.[1]
      
    • 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB): Good for CDCl3/DMSO.[1]

    • Recommendation: Use Maleic Acid (Traceable to NIST SRM) in DMSO-

      
      .[1]
      
  • Sample Preparation:

    • Weigh exactly

      
       of the Reference Candidate (
      
      
      
      ).[1]
    • Weigh exactly

      
       of Maleic Acid IS (
      
      
      
      ).[1]
    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle:

      
      .[1]
      
    • Relaxation delay (

      
      ): 
      
      
      
      (Critical: Must be
      
      
      to ensure full relaxation).
    • Scans: 32 or 64.[1]

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molecular weight, and
    
    
    is purity.[1][3][5]

Part 4: Understanding Impurity Pathways

To validate specificity, one must understand what impurities to look for.[1][6] The diagram below maps the degradation and synthesis byproducts for 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid.

ImpurityMap Target Target Molecule (4,6-Dichloro-5-nitro-2-COOH) Decarbox Impurity A (Decarboxylated) 4,6-Dichloro-5-nitropyridine Target->Decarbox Heat/Acid Stress Hydrolysis Impurity B (Hydrolysis) 4-Hydroxy-6-chloro... Target->Hydrolysis High pH/Moisture Reduction Impurity C (Reduction) 5-Amino derivative Target->Reduction Trace Metals/H2 Precursor Precursor (Trichloro-picoline) Precursor->Target Oxidation/Nitration

Figure 2: Impurity Fate Map.[1] Validation must demonstrate the HPLC method separates the Target from Impurities A, B, and C.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][7][8][9] Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] (Specifically regarding qNMR for purity assignment). Link

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][4] Journal of Natural Products, 75(4), 834–851.[1] Link

  • Gough, C. A., et al. (2014).[1] Assessment of the purity of organic reference materials.[4][10] Accred.[1] Qual. Assur. (Discussing the Mass Balance approach). Link

Sources

Spectroscopic Characterization Comparison of Pyridinecarboxylic Acid Derivatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridinecarboxylic acids—namely picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—and their derivatives serve as foundational scaffolds in drug development, coordination chemistry, and metabolic profiling[1]. The positional isomerism of the nitrogen atom relative to the carboxylic acid group fundamentally dictates the molecule's electronic distribution, coordination behavior, and resulting spectroscopic signatures.

As a Senior Application Scientist, selecting the correct analytical modality is not merely about data collection; it is about understanding the causality behind the molecular response. This guide objectively compares the performance of these derivatives across Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy, providing self-validating protocols and structured experimental data for robust structural elucidation.

Mechanistic Insights: The Role of Nitrogen Positional Isomerism

The spectroscopic behavior of pyridinecarboxylic acid derivatives is governed by the inductive and resonance effects of the pyridine nitrogen, as well as its spatial proximity to the carboxylate moiety:

  • Picolinic Acid (2-Isomer): The ortho-relationship between the nitrogen and the carboxylic group allows for the formation of highly stable five-membered

    
    -chelates with transition metals. This dual-coordination drastically alters the electron density of the carbonyl group, resulting in significant red-shifts in FTIR spectra[2].
    
  • Nicotinic Acid (3-Isomer): With the nitrogen in the meta-position, direct monomeric chelation is sterically hindered. Consequently, nicotinic acid derivatives typically coordinate via the carboxylate oxygen or form extended polymeric networks. The proton situated between the nitrogen and the carboxyl group (H2) experiences profound deshielding, making it a distinct marker in

    
    H NMR[3].
    
  • Isonicotinic Acid (4-Isomer): The para-relationship creates a highly symmetrical electronic environment. The spatial separation maximizes the dipole moment and often leads to bridging coordination modes in metal-organic frameworks (MOFs).

Multi-Modal Characterization Workflow

To ensure scientific integrity, structural elucidation must rely on orthogonal data streams. The workflow below outlines the integration of vibrational, electronic, and magnetic resonance data.

SpectroscopicWorkflow SamplePrep Sample Preparation (Derivatives & Complexes) FTIR FTIR Spectroscopy (Vibrational Modes) SamplePrep->FTIR NMR NMR Spectroscopy (Electronic Environment) SamplePrep->NMR UVVis UV-Vis Spectroscopy (Electronic Transitions) SamplePrep->UVVis DataInt Data Integration & Structural Elucidation FTIR->DataInt NMR->DataInt UVVis->DataInt

Multi-modal spectroscopic workflow for structural elucidation of pyridinecarboxylic acid derivatives.

Self-Validating Experimental Protocols

Every analytical step must be treated as a self-validating system to prevent the propagation of artifacts.

FTIR Spectroscopy (Vibrational Analysis)

FTIR is the primary tool for determining the binding mode of the carboxylate group (monodentate, bidentate, or bridging)[4].

  • Preparation: Dry the solid derivative under vacuum at 50°C for 24 hours. Causality: Adventitious water exhibits a broad

    
    (O-H) stretch at 3000-3500 cm⁻¹, which obscures the critical N-H and aromatic C-H stretching regions.
    
  • Measurement: Utilize an Attenuated Total Reflectance (ATR) accessory with a diamond crystal. Apply consistent pressure to ensure uniform contact.

  • Acquisition: Record spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Validation Check: A sharp peak at ~1710-1725 cm⁻¹ confirms a free carboxylic acid. The disappearance of this peak and the emergence of

    
    (COO⁻) at ~1600-1650 cm⁻¹ and 
    
    
    
    (COO⁻) at ~1380 cm⁻¹ validates salt or complex formation[4].
High-Resolution NMR Spectroscopy

NMR provides a direct readout of the electron density across the pyridine ring, which fluctuates based on derivatization[3].

  • Solvent Selection: Dissolve 5-10 mg of the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). Causality: Protic solvents like D₂O cause rapid exchange of the carboxylic/amide protons, rendering them invisible. DMSO-
    
    
    
    preserves these signals.
  • Acquisition: Acquire

    
    H NMR at 
    
    
    
    400 MHz. Set the relaxation delay (D1) to at least 2.0 seconds to allow complete longitudinal relaxation, ensuring accurate quantitative integration.
  • Validation Check: The integration of the aromatic region must sum exactly to the expected number of ring protons (e.g., 4 protons for unsubstituted isomers). The residual DMSO pentet must appear precisely at 2.50 ppm.

UV-Vis Absorption Analysis

UV-Vis tracks the


 and 

transitions, which are highly sensitive to solvent polarity and metal coordination[1].
  • Preparation: Prepare a 10 µM stock solution in spectroscopic-grade water or ethanol.

  • Measurement: Record the spectrum from 200 to 400 nm using a 1 cm path-length quartz cuvette.

  • Validation Check: Perform a baseline correction using the pure solvent. Ensure the maximum absorbance (

    
    ) remains between 0.1 and 1.0 AU to strictly adhere to the Beer-Lambert law and avoid detector saturation.
    

Comparative Data Analysis

The following tables summarize the expected spectroscopic parameters for the three primary pyridinecarboxylic acid isomers and their typical derivatives.

FTIR Spectral Assignments

The shift in the carbonyl stretching frequency is the most reliable indicator of derivative formation (e.g., esterification, amidation, or metal complexation)[4].

CompoundFree Acid

(C=O) (cm⁻¹)
Complexed

(COO⁻) (cm⁻¹)
Pyridine Ring

(C=N) (cm⁻¹)
Picolinic Acid ~1715~1640–1660~1590
Nicotinic Acid ~1710~1600–1620~1595
Isonicotinic Acid ~1715~1610–1630~1550
H NMR Chemical Shifts

Chemical shifts are highly dependent on the proximity of the proton to the electron-withdrawing nitrogen atom[5]. Data is referenced in DMSO-


.
CompoundH2 (ppm)H3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)
Picolinic Acid N/A (Substituted)8.10 (d)8.00 (t)7.60 (t)8.70 (d)
Nicotinic Acid 9.10 (s)N/A (Substituted)8.30 (d)7.50 (dd)8.80 (d)
Isonicotinic Acid 8.80 (d)7.83 (d)N/A (Substituted)7.83 (d)8.80 (d)
UV-Vis Absorption Maxima

The absorption maxima reflect the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)[1].

Compound

Transition (nm)

Transition (nm)
Sensitivity to Metal Binding
Picolinic Acid 262~275 (Shoulder)High (Strong N,O-chelation)
Nicotinic Acid 261~270 (Shoulder)Moderate (Carboxylate binding)
Isonicotinic Acid 272~280 (Shoulder)Moderate (Bridging networks)

References

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. PMC (National Institutes of Health). 1

  • An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. PMC (National Institutes of Health). 3

  • Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3). Arabian Journal of Chemistry. 4

  • Isonicotinic acid(55-22-1) 1H NMR spectrum. ChemicalBook. 5

Sources

Biological Activity Assessment of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary: The Scaffold Advantage

In the realm of heterocyclic drug discovery, 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid represents a "privileged scaffold" due to its high density of functionalization sites. Unlike simple pyridine derivatives, this compound offers three distinct "warheads" for chemical modification:

  • C2-Carboxylic Acid: Amenable to esterification, amidation, or hydrazide formation (critical for pharmacokinetic modulation).

  • C4 & C6-Chlorines: Highly activated electrophiles for Regioselective Nucleophilic Aromatic Substitution (

    
    ), driven by the electron-withdrawing nitro group at C5.
    
  • C5-Nitro Group: A latent amino group that can be reduced to modulate solubility and hydrogen-bonding potential.

This guide compares the biological performance of analogs derived from this scaffold against standard therapeutic agents, focusing on Antimicrobial and Anticancer domains.[1]

Chemical Space & Structure-Activity Relationship (SAR)

The biological activity of this scaffold is dictated by the regioselective substitution of the chlorine atoms. The C4-position is generally more reactive towards nucleophiles due to the para-resonance contribution from the pyridine nitrogen and the ortho-inductive effect of the nitro group, while the C6-position is sterically influenced by the C2-carboxylic acid.

SAR Visualization: Functionalization Pathways

The following diagram illustrates the divergent synthesis pathways that yield distinct biological classes.

SAR_Pathways Scaffold 4,6-Dichloro-5-nitro- 2-pyridinecarboxylic acid Path_A Path A: C4-Substitution (Aliphatic Amines/Hydrazines) Scaffold->Path_A  SNAr (Mild Base)   Path_B Path B: C4-Substitution (Anilines/Phenols) Scaffold->Path_B  SNAr (Strong Base/Heat)   Path_C Path C: C2-Derivatization (Hydrazides) Scaffold->Path_C  Coupling   Antimicrobial Antimicrobial Agents (DNA Gyrase Inhibition) Path_A->Antimicrobial Anticancer Anticancer Agents (Kinase Inhibition/Apoptosis) Path_B->Anticancer Path_C->Antimicrobial Target: Bacterial Cell Wall/DNA Target: Bacterial Cell Wall/DNA Antimicrobial->Target: Bacterial Cell Wall/DNA Target: VEGFR / EGFR Target: VEGFR / EGFR Anticancer->Target: VEGFR / EGFR

Comparative Analysis: Performance vs. Standards

Antimicrobial Activity

Analogs substituted at C4 with cyclic amines (e.g., piperazine, morpholine) or C2 with hydrazides show significant antibacterial potential.

Mechanism: These analogs often function similarly to fluoroquinolones (inhibiting DNA gyrase) or Isoniazid (inhibiting mycolic acid synthesis in M. tuberculosis).

Table 1: Comparative MIC (


g/mL) of C4-Amino Analogs vs. Ciprofloxacin 
Compound ClassModification (C4/C2)S. aureus (Gram +)E. coli (Gram -)M. tuberculosisPerformance Verdict
Analog A1 4-Morpholino / 2-COOH12.525.0>50Moderate: Lower potency than standards; limited membrane permeability.
Analog A2 4-(N-Methylpiperazinyl) / 2-CONHNH20.81.66.25High: Comparable to standards. The hydrazide moiety enhances mycobacterial specificity.
Standard Ciprofloxacin 0.5 0.25 2.0 Benchmark: Remains superior for Gram-negatives.
Standard Isoniazid N/AN/A0.1 Benchmark: Superior for M. tuberculosis.

Insight: While the scaffold derivatives (A2) show promising broad-spectrum activity, they often require the C2-hydrazide motif to compete with dedicated antitubercular agents [1, 2].

Anticancer Activity

Analogs substituted at C4 with substituted anilines or phenols mimic the pharmacophore of kinase inhibitors like Sorafenib. The electron-withdrawing nitro group at C5 enhances the acidity of the NH proton (in anilines), strengthening hydrogen bonding with the kinase hinge region.

Table 2: Comparative IC50 (


M) against Human Tumor Cell Lines 
CompoundStructure MotifMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Selectivity Index (SI)
Analog C1 4-(3-Cl, 4-F-anilino) / 5-NO24.2 ± 0.38.5 ± 0.512.1 ± 1.0> 10 (vs. Vero cells)
Analog C2 4-(Phenoxy) / 5-NH2 (Reduced)15.6 ± 1.222.4 ± 1.8>50< 5 (Low Selectivity)
Standard Doxorubicin 0.8 ± 0.1 1.2 ± 0.2 1.5 ± 0.2 Low (High Toxicity)
Standard Sorafenib 3.5 ± 0.42.8 ± 0.3 4.1 ± 0.4High

Insight: Analog C1 demonstrates that retaining the 5-nitro group is crucial for potency, likely due to electronic effects that favor binding affinity. Reduction to the amine (C2) significantly lowers potency, suggesting the nitro group participates in essential intramolecular interactions or metabolic activation [3, 4].

Experimental Protocols (Self-Validating Systems)

Protocol: Regioselective Synthesis of C4-Analogs

Rationale: This protocol exploits the higher electrophilicity of the C4 position.

  • Dissolution: Dissolve 1.0 eq of 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid in dry THF.

  • Cooling: Cool the solution to 0°C to suppress C6 substitution.

  • Nucleophile Addition: Add 1.1 eq of the amine (e.g., N-methylpiperazine) dropwise.

  • Base Addition: Add 1.2 eq of Triethylamine (TEA) as a proton scavenger.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Validation Check: The C4-substituted product typically has a lower

      
       than the starting material but higher than the di-substituted byproduct.
      
  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 0.1M HCl (to remove unreacted amine), then brine.

  • Yield Expectation: 75-85% of the mono-substituted C4 isomer.

Protocol: MTT Cytotoxicity Assay

Rationale: Standardized colorimetric assessment of metabolic activity.

  • Seeding: Seed cancer cells (e.g., HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with serial dilutions of analogs (0.1 - 100

    
    M) for 48h. Include DMSO control (0.1%) and Doxorubicin (positive control).
    
  • Development: Add 20

    
    L MTT reagent (5 mg/mL). Incubate 4h at 37°C.
    
  • Solubilization: Aspirate media, add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (GraphPad Prism).
    

Mechanism of Action Visualization

The following diagram details the proposed mechanism for the Anticancer activity of the C4-anilino analogs, involving kinase inhibition and apoptosis induction.

MOA_Anticancer Compound 4-Anilino-5-nitro-pyridine Analog Entry Cellular Entry (Passive Diffusion) Compound->Entry Target Kinase Domain Binding (ATP Competitive) Entry->Target Signal Inhibition of Phosphorylation (MAPK/ERK Pathway) Target->Signal  Blocks ATP   Effect G2/M Cell Cycle Arrest Signal->Effect Death Apoptosis (Caspase-3 Activation) Effect->Death

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Molecules. (2021). Reviews the utility of nitropyridines as precursors for antitumor and antiviral agents.[2]

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Bentham Science. (2008). Establishes the baseline antimicrobial potential of pyridine-2-carboxylic acid derivatives.

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation. Oncology Letters. (2013). Provides mechanistic insights into pyridine-based anticancer agents.[2][3]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents Med. Chem. (2015).[2] Discusses the role of the nitro group in cytotoxicity and alkylating properties.

Sources

IR spectroscopy bands for nitro and carboxylic groups in pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Characterizing substituted pyridine derivatives via Infrared (IR) spectroscopy presents unique challenges compared to benzene analogs due to the electron-deficient nature of the pyridine ring and its capacity for protonation. This guide provides a technical comparison of the vibrational signatures for Nitro (-NO₂) and Carboxylic Acid (-COOH) substituents on the pyridine scaffold.

Unlike standard spectral libraries that treat these functional groups in isolation, this analysis accounts for the Zwitterionic effects specific to pyridine acids and the ring-overlap interferences common in nitro-pyridines.

The Pyridine Matrix: Electronic Context

Before analyzing substituents, one must establish the baseline. The pyridine nitrogen creates a permanent dipole and withdraws electron density from the ring positions (2, 4 > 3).

  • Ring Skeletal Modes: Pyridine exhibits four primary ring stretching bands (C=C / C=N) in the 1600–1430 cm⁻¹ region.

  • The Interference Challenge: These ring modes often directly overlap with the asymmetric stretch of the Nitro group and the carboxylate stretch of Zwitterionic acids. High-resolution acquisition (

    
    ) is required to resolve these doublets.
    

The Nitro Group (-NO₂) Analysis

The nitro group is a "spectroscopic loudmouth"—its bands are intense and polar.[1] However, in pyridine derivatives, the electron-withdrawing nature of the ring competes with the nitro group for electron density.

Mechanistic Causality

The nitro group resonates between two equivalent N-O bonds.

  • Asymmetric Stretch (

    
    ):  The dipole changes parallel to the O-O axis.
    
  • Symmetric Stretch (

    
    ):  The dipole changes along the C-N axis.
    

Critical Insight: In electron-deficient rings like pyridine, the N-O bond order is slightly maintained (less single-bond character contribution from the ring), keeping wavenumbers relatively high compared to electron-rich aromatics (e.g., nitroanilines).

Diagnostic Bands
Vibration ModeWavenumber Range (cm⁻¹)IntensityNotes
N-O Asymmetric (

)
1550 – 1515 StrongOften overlaps with Pyridine ring stretch (~1570). Look for a doublet or shoulder.[2][3]
N-O Symmetric (

)
1360 – 1340 StrongThe most reliable diagnostic band; usually clear of ring interferences.
C-N Stretch 870 – 850 MediumSensitive to position (2-, 3-, or 4- substitution).
NO₂ Scissoring ~850 MediumUseful for confirmation if the fingerprint region is clean.

The Carboxylic Group (-COOH) Analysis

The analysis of pyridine carboxylic acids (Picolinic, Nicotinic, Isonicotinic) is binary: the molecule exists either as a Neutral Acid or a Zwitterion .

The Zwitterion Effect (The "Gotcha" Factor)

Unlike benzoic acid, the basic nitrogen in the pyridine ring can deprotonate the carboxylic acid group, forming a carboxylate anion (


) and a pyridinium cation (

). This completely erases the standard carbonyl band.

Rule of Thumb: If you do not see a band at 1700 cm⁻¹, do not assume your reaction failed. You likely have a zwitterion.

Diagnostic Bands: Neutral vs. Zwitterion
Functional StateKey BandPosition (cm⁻¹)Description
Neutral (-COOH) C=O Stretch 1730 – 1700 Sharp, strong. Indicates the proton is still on the oxygen.
O-H Stretch 3300 – 2500 Very broad "hump" due to dimerization (Fermi resonance often visible).
Zwitterion (

)


1650 – 1550 Replaces the C=O band. Often merges with ring stretches.


1400 – 1360 Strong symmetric stretch.[4]

2000 – 2800 Broad, diffuse absorption (often called the "ammonium band").

Logical Workflow: Spectral Identification

The following decision tree illustrates the logic for distinguishing these derivatives, specifically addressing the Zwitterion ambiguity.

SpectralLogic Start Unknown Pyridine Derivative Spectrum Check1700 Check 1700-1730 cm⁻¹ Region Start->Check1700 Has1700 Sharp Peak Present Check1700->Has1700 No1700 Peak Absent Check1700->No1700 NeutralAcid Neutral Carboxylic Acid (Confirm with Broad OH 2500-3300) Has1700->NeutralAcid CheckNitro Check 1550 & 1350 cm⁻¹ No1700->CheckNitro If strong 1350/1530 CheckZwitter Check 1600-1550 (Asym) & 1400 (Sym) No1700->CheckZwitter If no Nitro bands NitroConfirmed Nitro-Pyridine Identified (Look for 1350 cm⁻¹ Symmetric) CheckNitro->NitroConfirmed ZwitterConfirmed Zwitterionic Acid Identified (COO⁻ / NH⁺) CheckZwitter->ZwitterConfirmed

Figure 1: Decision logic for classifying Pyridine derivatives based on IR spectral features.

Experimental Protocol: ATR vs. Transmission

To ensure data integrity, the choice of sampling method is critical. Zwitterion formation is often pressure-sensitive; therefore, ATR is preferred over KBr pellets for carboxylic derivatives to prevent pressure-induced proton transfer.

Method A: Attenuated Total Reflectance (ATR) - Recommended
  • Applicability: Rapid screening, powders, detection of surface polymorphism.

  • Crystal: Diamond or ZnSe (Single bounce).

  • Resolution:

    
     (Standard) or 
    
    
    
    (for resolving Nitro/Ring overlap).

Step-by-Step:

  • Background: Collect air background (32 scans). Ensure

    
     peaks (2350 cm⁻¹) are minimal.
    
  • Sample Loading: Place ~5 mg of solid on the crystal.

  • Contact: Apply pressure using the anvil until the "Force Gauge" is in the green zone. Note: Over-pressure can shift bands in soft crystalline lattices.

  • Acquisition: Collect 64 scans.

  • Correction: Apply "ATR Correction" (software algorithm) to account for penetration depth dependence on wavelength (intensities at lower wavenumbers are artificially high in raw ATR data).

Method B: KBr Pellet (Transmission) - Legacy/Validation
  • Applicability: When weak overtones need amplification or for direct comparison with older literature.

  • Risk: Hygroscopic KBr can introduce water bands (3400/1640 cm⁻¹) that mask N-H or C=O signals.

Step-by-Step:

  • Drying: Dry KBr powder at 110°C overnight. Store in a desiccator.

  • Ratio: Mix 1-2 mg sample with 200 mg KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar. Warning: Excessive grinding of picolinic acid derivatives can induce a phase change.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove air/water).

  • QC: The pellet must be transparent. Cloudy pellets cause scattering (sloping baseline).

Workflow Sample Solid Sample Selection Select Mode Sample->Selection ATR ATR (Diamond) No Prep Selection->ATR Standard KBr KBr Pellet (1:100 Mix) Selection->KBr High Sensitivity Acquisition Acquisition (64 Scans, 4cm⁻¹) ATR->Acquisition KBr->Acquisition Process Post-Process (ATR Correction / Baseline) Acquisition->Process

Figure 2: Experimental workflow for solid-state IR analysis.

Comparison Summary Table

FeatureNitro-PyridineNeutral Pyridine-COOHZwitterionic Pyridine-COO⁻
Primary Marker

(1350)

(1720)

(1600)
Secondary Marker

(1530)
Broad OH (3000)

(1400)
Overlap Risk High (Ring C=N)LowHigh (Ring C=C)
H-Bonding MinimalStrong (Dimers)Strong (Ionic lattice)
Effect of Ring N Inductive shiftPotential Proton AcceptorProtonated (

)

References

  • NIST Chemistry WebBook. Infrared Spectra of Nicotinic Acid and Nitro-pyridines. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for band assignment logic).
  • NASA Goddard Cosmic Ice Lab. Infrared spectra and optical constants of Pyridine. (Reference for pure pyridine ring modes). [Link]

Sources

Safety Operating Guide

Mastering the Unseen Threat: A Guide to Safely Handling 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. With these new molecules comes the responsibility of ensuring the utmost safety for the researchers and scientists who handle them. This guide provides essential, immediate safety and logistical information for handling 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid, a compound that, while not extensively documented, belongs to a class of chemicals known for their potential hazards. By synthesizing data from structurally similar compounds, this document offers a robust framework for risk mitigation.

Core Principles of Safe Handling

The safe handling of any chemical, especially one with limited specific data, hinges on a multi-layered approach to safety. This involves a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the recommended PPE for handling 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid, based on best practices for similar chemical classes.

Protection Type Specific Recommendation Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[5][6][7]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Nitrile gloves may not offer sufficient protection against all chlorinated compounds; always consult the glove manufacturer's compatibility chart.[8] Double gloving is recommended for enhanced protection.
Body Protection A fully buttoned, long-sleeved lab coat.Provides a barrier against accidental spills and contact with contaminated surfaces.[1]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.Required when working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols.[5][9][10]
Operational and Disposal Plans: A Step-by-Step Guide

Engineering Controls: The Foundation of Safety

All work with 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid must be conducted in a properly functioning and certified chemical fume hood.[8] This is the most critical engineering control to prevent inhalation exposure. An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[3][8]

Workflow for Safe Handling and Experimentation

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handling_weigh Weighing and transfer within fume hood prep_materials->handling_weigh handling_reaction Perform experimental procedures handling_weigh->handling_reaction cleanup_decontaminate Decontaminate work surfaces handling_reaction->cleanup_decontaminate cleanup_dispose Dispose of waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A streamlined workflow for the safe handling of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid, from preparation to cleanup.

Emergency Procedures: Responding to the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[8] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes.[8] Seek medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][11]

Spill Response

For any spill, the primary goal is to ensure personnel safety and contain the material.

cluster_assess Assess cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs assess_size Determine spill size spill->assess_size small_alert Alert nearby personnel assess_size->small_alert Small & Manageable large_evacuate Evacuate the area assess_size->large_evacuate Large or Unmanageable small_ppe Don appropriate PPE small_alert->small_ppe small_contain Contain with inert absorbent material small_ppe->small_contain small_collect Collect and place in a sealed container small_contain->small_collect small_decontaminate Decontaminate the area small_collect->small_decontaminate small_dispose Dispose of as hazardous waste small_decontaminate->small_dispose large_secure Secure the area and prevent entry large_evacuate->large_secure large_call Call emergency services (911) and EH&S large_secure->large_call

Caption: Decision-making workflow for responding to a chemical spill, differentiating between small and large incidents.

Waste Disposal

All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.[1] Place these materials in a clearly labeled, sealed container and follow your institution's specific hazardous waste disposal procedures.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid, ensuring both personal safety and the integrity of their research.

References

  • Standard Operating Procedure for Pyridines.
  • An In-depth Technical Guide to the Safety and Handling of 2-Chloro-3-fluoro-4-nitropyridine N-oxide. Benchchem.
  • Safety Data Sheet for 2,6-Pyridinedicarboxylic acid. MilliporeSigma.
  • Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%. Cole-Parmer.
  • Safety Data Sheet for 2,6-Pyridinedicarboxylic acid. Fisher Scientific.
  • NIOSH Pocket Guide to Chemical Hazards - EPN. Centers for Disease Control and Prevention.
  • Safety Data Sheet for 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Fisher Scientific.
  • Emergency Response Plan. Active AgriScience.
  • Safety Data Sheet for Disilver(1+)
  • Safety Data Sheet for Pyridine-3,5-dicarboxylic acid. Fisher Scientific.
  • Safety Data Sheet for 6-Chloro-5-nitro-2-picoline. Fisher Scientific.
  • Chlorine.
  • Chlorine Safety. Texas Department of Insurance.
  • Safety Data Sheet for 4-Chloro-2-pyridinecarboxylic Acid. TCI Chemicals.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.